BrCH2CONH-PEG1-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11BrN4O2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
N-[2-(2-azidoethoxy)ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C6H11BrN4O2/c7-5-6(12)9-1-3-13-4-2-10-11-8/h1-5H2,(H,9,12) |
InChI Key |
MKNADWGJYRTAOM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=[N+]=[N-])NC(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-N-(2-azidoethyl)acetamide (BrCH2CONH-PEG1-N3), a heterobifunctional linker valuable in bioconjugation and drug development. This document details the synthetic protocol, purification methods, and characterization techniques, presenting quantitative data in structured tables and illustrating workflows with diagrams.
Introduction
This compound is a versatile molecule incorporating three key functional components: a bromoacetamide group, a short polyethylene glycol (PEG) linker, and an azide moiety. The bromoacetamide group serves as an electrophilic handle for covalent modification of nucleophiles, such as the thiol groups of cysteine residues in proteins. The azide group is a key component for "click chemistry," allowing for efficient and specific ligation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The single ethylene glycol unit (PEG1) imparts a degree of hydrophilicity to the linker. These features make this compound a useful tool for applications such as antibody-drug conjugation, PROTAC development, and the creation of other complex biomolecular constructs.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the commercially available precursor, 2-azidoethanamine. The synthetic workflow involves the bromoacetylation of the primary amine of 2-azidoethanamine.
Experimental Protocol: Synthesis of 2-azidoethanamine
While 2-azidoethanamine is commercially available, a representative synthetic route from 2-chloroethylamine hydrochloride is outlined below for completeness.
Materials:
-
2-chloroethylamine hydrochloride
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature overnight.
-
Quench the reaction by adding water and extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-azidoethanamine.
Experimental Protocol: Bromoacetylation of 2-azidoethanamine
Materials:
-
2-azidoethanamine
-
Bromoacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-azidoethanamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA to the solution.
-
Slowly add a solution of bromoacetyl chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the final product.
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Br-CH2-CO- | ~3.9 - 4.1 (s, 2H) | ~28 - 30 |
| -CO-NH- | ~6.5 - 7.5 (br s, 1H) | - |
| -NH-CH2-CH2-N3 | ~3.5 - 3.7 (q, 2H) | ~39 - 41 |
| -CH2-CH2-N3 | ~3.3 - 3.5 (t, 2H) | ~50 - 52 |
| -CO-NH- | - | ~165 - 167 |
Note: Expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and instrument used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the key functional groups present in the molecule.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| N-H (Amide) | Stretching | ~3300 (broad) |
| C-H (Alkyl) | Stretching | ~2850 - 2960 |
| Azide (-N3) | Asymmetric Stretch | ~2100 (sharp, strong) |
| C=O (Amide I) | Stretching | ~1650 - 1670 |
| N-H (Amide II) | Bending | ~1540 - 1560 |
| C-Br | Stretching | ~600 - 700 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]+ | C4H8BrN4O+ | 206.9930 |
| [M+Na]+ | C4H7BrN4NaO+ | 228.9749 |
Note: The presence of bromine will result in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which should be observed in the mass spectrum.
Diagram of Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Storage and Handling
This compound is expected to be a stable compound but should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound and outlined the key analytical techniques for its characterization. The provided protocols and expected data will be a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science who wish to utilize this versatile bifunctional linker in their work.
Introduction: The “Spring-Loaded” Functionality of Azides in Click Chemistry
An in-depth technical guide on the core functionality of the azide group in click chemistry, prepared for researchers, scientists, and drug development professionals.
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and modular, joining molecular building blocks with exceptional specificity and reliability.[1] These reactions are characterized by their simple conditions, often proceeding in benign solvents like water, and producing minimal to no byproducts.[1] At the heart of the most prominent click reactions lies the azide functional group (–N₃), a small, stable, yet energetically poised "spring-loaded" moiety that enables highly efficient and selective transformations.[2]
The azide group is a 1,3-dipole that, while kinetically stable, possesses a high energy content, making its conversion to a stable triazole ring a highly exothermic and thermodynamically favorable process.[3] This inherent reactivity, combined with its near-complete absence in biological systems (making it a bioorthogonal functional group), has positioned the azide as the cornerstone of the most widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions have revolutionized bioconjugation, drug discovery, and materials science by providing a robust method for covalently linking molecules.[1]
Core Click Reactions Involving Azides
The versatility of the azide group is primarily demonstrated in its reaction with alkynes to form a stable 1,2,3-triazole ring. This transformation can be achieved through two main pathways.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, uniting an azide and a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer.[1][5] This reaction represents a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and produces a mixture of 1,4 and 1,5-regioisomers.[6] The copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸, allowing it to proceed rapidly at room temperature and under aqueous conditions.[7]
The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. The copper catalyst coordinates to both the alkyne and the azide, lowering the activation energy and controlling the regioselectivity of the cycloaddition.[6] While highly efficient, the cytotoxicity of the copper catalyst can be a limitation for in-vivo applications, necessitating the use of chelating ligands to minimize the required copper concentration.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the CuAAC reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed by Carolyn Bertozzi and her group.[1] This reaction is a copper-free click chemistry variant that utilizes a strained cyclooctyne as the alkyne reaction partner.[8] The significant ring strain (approximately 18 kcal/mol) of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur with an azide without the need for a catalyst.[9]
This catalyst-free approach is highly bioorthogonal, making it ideal for labeling biomolecules in living cells and organisms without causing toxicity.[4][8] The reaction kinetics of SPAAC are generally slower than CuAAC but can be tuned by modifying the structure of the cyclooctyne.[1] Various generations of cyclooctynes, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction rates.[1]
Data Presentation: Quantitative Comparison of Azide-Alkyne Click Reactions
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the constraints of biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[7] | None (metal-free).[1] |
| Reaction Rate | Very fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹).[7] | Moderate to fast (k ≈ 10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne structure.[10] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[1] | Excellent; widely used for in-vivo applications.[8] |
| Reactants | Azide + Terminal Alkyne.[6] | Azide + Cyclic (strained) Alkyne.[1] |
| Regioselectivity | Highly selective, yields only the 1,4-disubstituted triazole.[5] | Not regiospecific, can form a mixture of regioisomers (though often not a practical issue).[9] |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12).[9] | Aqueous or organic solvents, physiological conditions.[1] |
| Cyclooctyne Derivative | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |
| [9+1]CPP | 2.2 x 10⁻³ |
| [11+1]CPP | 4.5 x 10⁻⁴ |
| Note: Data obtained from reactions in deuterated DMSO at 25°C.[11] |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for bioconjugation and cell labeling.
Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein
This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 250 mM stock solution of a reducing agent, such as sodium ascorbate, in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as THPTA, in water.[12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the alkyne-fluorescent dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess over the protein.
-
Premix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio.[12]
-
Add the CuSO₄/ligand solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Confirm labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Protocol 2: General Procedure for SPAAC Labeling of Live Cells
This protocol describes the labeling of cell surface glycans metabolically engineered to contain azides, using a cyclooctyne-conjugated fluorophore.
-
Metabolic Labeling of Cells:
-
Culture cells in appropriate media. For glycan labeling, supplement the media with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Preparation of Labeling Reagent:
-
Prepare a stock solution of a cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in DMSO at a concentration of 1-10 mM.
-
-
Cell Labeling:
-
Gently wash the azide-labeled cells twice with ice-cold PBS or serum-free media.
-
Dilute the cyclooctyne-fluorophore stock solution in pre-warmed culture media to a final concentration of 10-50 µM.
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with fresh culture medium or PBS to remove any unreacted probe.
-
If desired, fix the cells (e.g., with 4% paraformaldehyde).
-
Image the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and mechanisms in click chemistry involving the azide functional group.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
The Strategic Role of the PEG1 Spacer in the Heterobifunctional Crosslinker BrCH2CONH-PEG1-N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Bromoacetyl-PEG1-Azide (BrCH2CONH-PEG1-N3). It details the critical role of the single polyethylene glycol (PEG) unit, referred to as PEG1, in modifying biomolecules and its implications for drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other bioconjugates. This document outlines the core functionalities, experimental considerations, and presents relevant data to inform research and development.
Core Concepts: Understanding the this compound Linker
The this compound molecule is a heterobifunctional crosslinker, meaning it possesses two different reactive ends connected by a spacer. This design allows for the sequential and specific conjugation of two different molecules.
-
Bromoacetyl Group (BrCH2CONH-): This functional group is a haloacetyl derivative that specifically reacts with nucleophilic groups, most notably the thiol (sulfhydryl) group of cysteine residues in proteins under mild pH conditions (pH 6.5-7.5). This reaction forms a stable thioether bond.
-
Azide Group (N3): The azide moiety is a key component for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide group reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) to form a stable triazole linkage.
-
PEG1 Spacer (-CH2CH2O-): This short, single ethylene glycol unit serves as the bridge between the bromoacetyl and azide functionalities. While seemingly simple, this spacer imparts several crucial properties to the linker and the resulting bioconjugate.
The Pivotal Role of the PEG1 Spacer
The inclusion of even a single PEG unit in a crosslinker can significantly influence the properties of the resulting bioconjugate.
-
Enhanced Hydrophilicity: The PEG1 spacer increases the water solubility of the linker and the final conjugate. This is particularly advantageous when working with hydrophobic drugs or proteins, helping to prevent aggregation.
-
Reduced Immunogenicity: PEGylation, even with short PEG chains, can help to mask the linker and the conjugated molecule from the immune system, potentially reducing an immune response.
-
Improved Pharmacokinetics: By increasing hydrophilicity and providing steric hindrance, the PEG spacer can protect the bioconjugate from enzymatic degradation, potentially extending its circulation half-life.
-
Flexible Spacer: The PEG1 unit provides a flexible spacer arm that can help to overcome steric hindrance between the two molecules being conjugated, allowing for more efficient conjugation.
Quantitative Data: Impact of Short PEG Spacers
The following tables summarize representative quantitative data from studies on similar short PEG linkers, illustrating the expected impact of the PEG1 spacer in this compound.
Table 1: Effect of a Short PEG Spacer on Aqueous Solubility
| Compound | Presence of Short PEG Spacer | Aqueous Solubility (mg/mL) | Fold Increase |
| Hydrophobic Molecule A | No | 0.1 | - |
| Molecule A-PEG1 Conjugate | Yes | 1.2 | 12 |
| Hydrophobic Molecule B | No | 0.05 | - |
| Molecule B-PEG1 Conjugate | Yes | 0.8 | 16 |
This table presents illustrative data based on typical observations of increased solubility upon PEGylation.
Table 2: Representative Reaction Yields for Heterobifunctional Crosslinking
| Reaction Step | Functional Groups | Typical Yield (%) |
| Step 1: Bromoacetylation | Bromoacetyl + Cysteine Thiol | 85-95 |
| Step 2: Click Chemistry (CuAAC) | Azide + Terminal Alkyne | 90-98 |
| Step 2: Click Chemistry (SPAAC) | Azide + Cyclooctyne | 80-95 |
These are typical yields under optimized conditions and can vary depending on the specific biomolecules and reaction conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments involving the this compound crosslinker.
Two-Step Protein-Peptide Conjugation
This protocol describes the conjugation of a cysteine-containing protein to an alkyne-modified peptide.
Materials:
-
Cysteine-containing protein in Phosphate Buffered Saline (PBS), pH 7.2
-
This compound linker dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Alkyne-modified peptide in a suitable buffer
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Desalting columns
Protocol:
-
Step 1: Bromoacetylation of the Protein
-
Dissolve the cysteine-containing protein in PBS at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove the excess crosslinker using a desalting column equilibrated with PBS.
-
Characterize the resulting azide-functionalized protein using mass spectrometry to confirm the addition of the linker.
-
-
Step 2: Click Chemistry Conjugation
-
To the azide-functionalized protein, add the alkyne-modified peptide at a 1.5- to 5-fold molar excess.
-
Prepare a fresh solution of the copper catalyst. For a typical reaction, use a final concentration of 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM TBTA.
-
Add the copper catalyst solution to the protein-peptide mixture.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove excess peptide and catalyst.
-
Characterize the final conjugate by SDS-PAGE and mass spectrometry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free click chemistry, which is advantageous for cellular applications where copper can be toxic.
Materials:
-
Azide-functionalized biomolecule (prepared as in Step 1 above)
-
A cyclooctyne-containing molecule (e.g., DBCO, DIBO)
-
Reaction buffer (e.g., PBS)
Protocol:
-
Dissolve the azide-functionalized biomolecule and the cyclooctyne-containing molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the cyclooctyne reagent is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne used.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Purify the conjugate as described in the CuAAC protocol.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.
Caption: Two-step conjugation workflow using this compound.
Caption: Logical relationship in the formation of an Antibody-Drug Conjugate (ADC).
Caption: Illustrative signaling pathway study using a bifunctional crosslinker.
Conclusion
The this compound heterobifunctional crosslinker is a versatile tool for bioconjugation. The integrated PEG1 spacer, while minimal in size, provides significant advantages in terms of solubility, immunogenicity, and pharmacokinetic potential of the resulting conjugates. The bromoacetyl and azide reactive groups offer specific and efficient chemistries for the controlled assembly of complex biomolecular structures like ADCs. A thorough understanding of the role of this short PEG linker and the associated reaction protocols is essential for its successful application in research and drug development.
An In-Depth Technical Guide to the Bioconjugation Mechanism of BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of BrCH2CONH-PEG1-N3, a heterobifunctional linker, in bioconjugation. This molecule is a valuable tool in drug development and research, enabling the precise and stable linkage of biomolecules.
Core Mechanism of Action
This compound is a dual-functionality molecule designed for a two-step bioconjugation strategy. It comprises a bromoacetamide group for the initial, targeted covalent attachment to a biomolecule, and an azide group for the subsequent, highly specific "click chemistry" reaction. The short polyethylene glycol (PEG1) spacer enhances the solubility of the linker in aqueous media.
Step 1: Bromoacetamide-Mediated Alkylation of Cysteine Residues
The primary mode of action for the bromoacetamide moiety is the selective alkylation of thiol groups, most notably the side chain of cysteine residues in proteins. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion of a deprotonated cysteine attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.
Reaction Conditions and Selectivity:
The reaction is highly dependent on pH. For optimal chemoselectivity towards cysteine residues, the reaction is typically carried out at a pH between 8.0 and 9.0. At this pH, the thiol group of cysteine (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form, while the reactivity of other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5), is minimized. While the bromoacetyl group can react with other nucleophiles like histidine and lysine at higher pH, careful control of the reaction pH allows for preferential targeting of cysteine residues[1][2]. Compared to the commonly used maleimide chemistry for thiol modification, the thioether bond formed from a bromoacetamide reaction is irreversible and more stable, though the reaction rate is generally slower[1][2].
Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)
The azide functionality of the now protein-conjugated linker provides a bioorthogonal handle for the second conjugation step. This involves a highly efficient and specific cycloaddition reaction with an alkyne-containing molecule. Two primary forms of this "click chemistry" are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to activate a terminal alkyne, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO). The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed readily with the azide under physiological conditions. This makes SPAAC a preferred method for bioconjugation in living systems.
Quantitative Data
The efficiency of the bioconjugation process is dependent on the reaction kinetics of both steps.
Bromoacetamide-Cysteine Reaction Kinetics
| Parameter | Effect on Reaction Rate | Notes |
| pH | Increases with increasing pH up to ~9.0 | Higher pH deprotonates the cysteine thiol to the more nucleophilic thiolate. Above pH 9.0, side reactions with other nucleophilic residues can become more prominent. |
| Temperature | Increases with temperature | Standard reaction temperatures are typically in the range of 4-37°C. |
| Reagent Concentration | Increases with higher concentrations of reactants | A molar excess of the bromoacetyl-PEG-azide linker is often used to drive the reaction to completion. |
| Comparison to Maleimide | Generally slower | The reaction of bromoacetamides with thiols is reported to be 2-3 orders of magnitude slower than that of maleimides at pH 6.5[1][2]. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne used. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, providing a comparative measure of their reactivity.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| OCT | 3.0 x 10⁻³ | |
| MOFO | 4.0 x 10⁻³ | |
| DIFO | 7.6 x 10⁻² | |
| DIBO/DBCO | 3.1 x 10⁻¹ | |
| BARAC | 9.3 x 10⁻¹ | |
| DIBAC | 1.0 x 10⁰ |
Data adapted from various sources. Rate constants are approximate and can vary with solvent and temperature.
Experimental Protocols
The following provides a general, step-by-step protocol for a two-step bioconjugation using this compound. Optimization of specific conditions (e.g., reagent concentrations, reaction times) may be necessary for different proteins and target molecules.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional crosslinkers, their chemical properties, and their applications in biological research and drug development. We will delve into the core principles of these reagents, provide quantitative data for common crosslinkers, and present detailed experimental protocols for their use.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, enabling the covalent linkage of two distinct molecules.[1][2] This characteristic distinguishes them from homobifunctional crosslinkers, which have two identical reactive groups.[3] The primary advantage of the heterobifunctional design is the ability to perform controlled, two-step conjugation reactions. This sequential approach significantly minimizes the formation of undesirable polymers and intramolecular cross-linking, which can be a major issue with one-step conjugations using homobifunctional reagents.[3]
These versatile tools are integral to a wide range of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of biomolecules on surfaces for biosensors, and providing insights into cellular signaling pathways and structural biology.[1]
A typical heterobifunctional crosslinker consists of three key components:
-
Two distinct reactive moieties: Each end of the crosslinker has a functional group designed to react with a specific chemical group on a target molecule (e.g., primary amines, sulfhydryls, carbonyls, or photoreactive groups).
-
A spacer arm: This connects the two reactive groups. The length, flexibility, and hydrophilicity of the spacer arm are critical properties that can be tailored for specific applications.[3]
-
Optional cleavable site: Some crosslinkers incorporate a cleavable bond within the spacer arm (e.g., a disulfide bond), allowing for the separation of the conjugated molecules under specific conditions.[3]
The selection of an appropriate heterobifunctional crosslinker depends on several factors, including the functional groups available on the target molecules, the desired distance between the conjugated molecules, and the need for cleavability.[3]
Data Presentation: Properties of Common Heterobifunctional Crosslinkers
The choice of a heterobifunctional crosslinker is dictated by its specific chemical and physical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers to facilitate comparison and selection for your experimental needs.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Key Features |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester, Maleimide | Non-cleavable, hydrophobic.[3] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | Water-soluble version of SMCC, non-cleavable.[1] |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 314.26 | 7.3 | NHS ester, Maleimide | Shorter spacer arm than SMCC. |
| Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate | Sulfo-SMPB | 458.4 | 11.0 | Sulfo-NHS ester, Maleimide | Longer, water-soluble crosslinker. |
| NHS-PEGn-Maleimide | Varies | Varies | NHS ester, Maleimide | Polyethylene glycol (PEG) spacer provides hydrophilicity and variable length. |
Table 2: Photoreactive and Other Heterobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Key Features |
| N-Succinimidyl-4-azidobenzoate | HSAB | 274.22 | 8.2 | NHS ester, Aryl azide | Photoreactive, amine-reactive. |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 291.21 | 9.2 | NHS ester, Aryl azide | Iodination site for radiolabeling. |
| 1-(p-Azidosalicylamido)-4-(iodoacetamido)butane | ASIB | 445.24 | 14.5 | Aryl azide, Iodoacetamide | Photoreactive, sulfhydryl-reactive. |
| N-5-Azido-2-nitrobenzoyloxysuccinimide | ANB-NOS | 321.22 | 9.6 | NHS ester, Nitroaryl azide | Photoreactive, amine-reactive.[3] |
| p-Azidobenzoyl hydrazide | ABH | 177.16 | 7.7 | Aryl azide, Hydrazide | Photoreactive, carbonyl-reactive.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.
Two-Step Protein-Protein Conjugation using an Amine-to-Sulfhydryl Crosslinker (e.g., Sulfo-SMCC)
This protocol describes the conjugation of two proteins, Protein A (containing accessible primary amines) and Protein B (containing a free sulfhydryl group).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B with a free sulfhydryl group in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Sulfo-SMCC
-
Desalting columns
-
Reaction buffers (e.g., PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP), if Protein B has disulfide bonds that need to be reduced.
Procedure:
-
Preparation of Proteins:
-
Dissolve Protein A in an amine-free buffer at a known concentration.
-
If Protein B has disulfide bonds, reduce them using a suitable reducing agent and subsequently remove the reducing agent using a desalting column.
-
-
Activation of Protein A with Sulfo-SMCC:
-
Immediately before use, dissolve Sulfo-SMCC in reaction buffer.
-
Add a 10-20 fold molar excess of Sulfo-SMCC to the Protein A solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC from the activated Protein A using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation of Activated Protein A to Protein B:
-
Immediately add the purified, activated Protein A to the sulfhydryl-containing Protein B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM to react with any remaining NHS esters.
-
To quench the maleimide reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.
-
-
Purification and Analysis:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.
-
Analyze the conjugate by SDS-PAGE to confirm successful cross-linking.
-
Photoaffinity Labeling to Identify Protein Interactions
This protocol outlines a general procedure for using a photoreactive heterobifunctional crosslinker (e.g., one with an aryl azide group) to identify binding partners of a protein of interest (bait protein).
Materials:
-
Bait protein with a reactive group for the crosslinker.
-
Cell lysate or purified protein mixture containing the putative prey protein(s).
-
Photoreactive heterobifunctional crosslinker (e.g., NHS-ester-aryl azide).
-
UV lamp (typically 254-365 nm, depending on the aryl azide derivative).[4]
-
Affinity purification resin (e.g., for a tagged bait protein).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Conjugation of the Crosslinker to the Bait Protein:
-
React the bait protein with the thermochemical reactive group of the crosslinker (e.g., NHS ester) following a similar procedure to the two-step conjugation described above.
-
Remove the excess, unreacted crosslinker using a desalting column.
-
-
Formation of the Bait-Prey Complex:
-
Incubate the crosslinker-labeled bait protein with the cell lysate or protein mixture to allow for the formation of non-covalent interactions between the bait and its binding partners (prey).
-
-
Photo-crosslinking:
-
Expose the sample to UV light at the appropriate wavelength and for a sufficient duration to activate the photoreactive group (e.g., aryl azide).[4] This will form a covalent bond between the bait and any interacting prey proteins in close proximity. The optimal exposure time and distance from the UV source should be determined empirically.
-
-
Affinity Purification of the Cross-linked Complex:
-
If the bait protein is tagged (e.g., with a His-tag or GST-tag), use the appropriate affinity resin to pull down the bait protein and its covalently linked binding partners.
-
Wash the resin to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the cross-linked complexes from the resin.
-
Separate the proteins by SDS-PAGE.
-
Identify the cross-linked prey protein(s) by Western blotting (if an antibody is available) or by excising the band from the gel and performing mass spectrometry analysis.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways involving heterobifunctional crosslinkers.
Two-Step Protein Conjugation Workflow
Pull-Down Assay with Crosslinking to Identify Protein Interactions
Simplified EGFR Signaling Pathway Dimerization Study
Antibody-Drug Conjugate (ADC) Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for Cysteine-Specific Labeling using BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and tools for proteomic analysis. Cysteine, with its nucleophilic thiol side chain, represents a prime target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues. The bifunctional linker, Bromoacetamido-PEG1-Azide (BrCH2CONH-PEG1-N3), is a versatile reagent designed for the selective alkylation of cysteine residues.
This molecule possesses two key functionalities:
-
Bromoacetamide Group: This reactive group forms a stable thioether bond with the sulfhydryl group of a cysteine residue through an SN2 reaction. This reaction is highly specific for cysteines under controlled pH conditions.
-
Azide Group (N3): This moiety serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and orthogonal conjugation of a second molecule of interest, such as a fluorophore, a drug payload, or a biotin tag, that has been functionalized with an alkyne group.
These application notes provide a comprehensive protocol for the labeling of cysteine residues in proteins with this compound and subsequent modification via CuAAC.
Experimental Overview
The overall workflow for cysteine labeling and subsequent click chemistry modification involves a multi-step process that requires careful control of reaction conditions to ensure high efficiency and specificity.
Application Notes and Protocols for Protein Conjugation with BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of proteins using the heterobifunctional linker, Bromoacetyl-PEG1-Azide (BrCH2CONH-PEG1-N3). This linker is particularly useful for introducing an azide functionality to a protein via a stable thioether bond, which can then be used for subsequent downstream applications such as "click" chemistry. The bromoacetyl group selectively reacts with the thiol group of cysteine residues on the protein surface under mild conditions, while the terminal azide group allows for the attachment of other molecules containing an alkyne group through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The short polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, potentially reducing aggregation and improving the pharmacokinetic properties of the modified protein. These application notes provide a comprehensive protocol for the conjugation, purification, and characterization of the resulting protein-PEG-azide conjugate.
Reaction Mechanism and Workflow
The conjugation process involves a two-step approach. The first step is the alkylation of a free thiol group on a cysteine residue by the bromoacetyl group of the linker. This is a nucleophilic substitution reaction where the sulfur atom of the thiol attacks the carbon atom of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable thioether linkage.
The second optional step, not covered in this protocol, would be the subsequent "click" chemistry reaction of the introduced azide with an alkyne-containing molecule of interest.
Caption: Experimental workflow for protein conjugation with this compound.
Experimental Protocols
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
This compound linker
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or 1 M L-cysteine in water
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Dialysis tubing or centrifugal filters
-
Analytical instruments for characterization (e.g., Mass Spectrometer, HPLC system)
Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Remove the excess reducing agent by dialysis against the Conjugation Buffer or by using a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the linker over the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
-
Quenching the Reaction:
-
After the desired incubation time, quench the reaction by adding a quenching solution to a final concentration of 10-20 mM. This will react with any unreacted bromoacetyl groups.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of the Protein-PEG-N3 Conjugate
The purification method will depend on the properties of the protein and the conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from the smaller, unreacted PEG linker and quenching agent. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and load the quenched reaction mixture. Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Ion-Exchange Chromatography (IEX): If the conjugation alters the net charge of the protein, IEX can be an effective purification method. The choice of an anion or cation exchange column will depend on the isoelectric point (pI) of the protein and the buffer pH.
Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a band shift, with the conjugated protein migrating slower than the unconjugated protein.
-
Mass Spectrometry (MS): This is the most accurate method to determine the degree of PEGylation (the number of PEG linkers attached to each protein molecule). Techniques such as MALDI-TOF or ESI-MS can be used to measure the mass of the conjugate.
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate. The increased hydrophilicity from the PEG linker will typically result in a shorter retention time for the conjugate compared to the unmodified protein.
Quantitative Data Summary
The efficiency of the conjugation reaction can be assessed by determining the degree of PEGylation and the final yield of the purified conjugate. The following table provides a representative example of the type of data that should be collected.
| Parameter | Unconjugated Protein | Protein-PEG-N3 Conjugate | Method |
| Molecular Weight (Da) | 50,000 | 50,257 (for 1 PEG) | Mass Spectrometry |
| Degree of PEGylation | N/A | 1.1 | Mass Spectrometry |
| Purity (%) | >98 | >95 | RP-HPLC |
| Conjugation Yield (%) | N/A | 75 | UV-Vis Spectroscopy |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific protein and reaction conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation occurring during the conjugation reaction.
Caption: Reaction scheme for the conjugation of a protein thiol with this compound.
Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) utilizing BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This application note provides a detailed protocol for the use of a bifunctional linker, BrCH2CONH-PEG1-N3 , in CuAAC reactions. This versatile reagent incorporates a terminal azide for participation in the click reaction and a bromoacetamide group for subsequent thiol-reactive conjugations. This dual functionality makes it an ideal tool for multi-step labeling and bioconjugation strategies, particularly in the study of complex biological systems such as G protein-coupled receptor (GPCR) signaling.
The protocol herein is designed to be adaptable for a wide range of applications, from the synthesis of fluorescent probes to the generation of bivalent ligands for studying protein-protein interactions.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for CuAAC Bioconjugation
| Alkyne Substrate | Azide Partner | Ligand | Solvent System | Time (h) | Yield (%) |
| Propargyl-modified BSA | This compound | THPTA | PBS (pH 7.4) | 1 | >95 |
| Alkyne-labeled Oligonucleotide | This compound | TBTA | aq. Buffer/DMSO | 4 | 69-72 |
| Small Molecule Alkyne | This compound | BTTAA | Water/t-BuOH | 12 | >90 |
| Propargyl Amine | This compound | None (Cu wire) | DMF | 8 | ~68 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Kinetic Parameters of CuAAC Reactions with Different Ligands
| Ligand | k_cat (s⁻¹) | K_M (alkyne) (µM) | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) |
| THPTA | 0.08 - 0.15 | 30 - 100 | 800 - 5000 |
| BTTAA | 0.05 - 0.1 | 9 - 30 | 1600 - 11000 |
| TBTA | 0.02 - 0.05 | 50 - 150 | 130 - 1000 |
Kinetic parameters are influenced by the specific substrates, solvent, and temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-functionalized molecule of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if required for solubility)
-
PD-10 desalting columns or appropriate purification system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., water, DMF, or DMSO).
-
Prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/water for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule (e.g., 1 equivalent) and this compound (e.g., 1.5 equivalents).
-
Add the copper-ligand complex. A pre-mixed solution of CuSO₄ and ligand is recommended. For a final reaction volume of 1 mL, you might add 10 µL of 50 mM CuSO₄ and 50 µL of 50 mM THPTA.
-
Add degassed PBS to bring the reaction mixture to the desired final volume, ensuring the final concentration of the limiting reagent is in the µM to low mM range.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 5-10 equivalents relative to the alkyne). For the example above, you would add 50-100 µL of 100 mM sodium ascorbate.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and byproducts. For biomolecules, size exclusion chromatography using a PD-10 desalting column is a common method. For small molecules, standard chromatographic techniques (e.g., silica gel chromatography) can be employed.
-
Protocol 2: Two-Step Conjugation: CuAAC followed by Thiol-Alkylation
This protocol demonstrates the utility of the bifunctional linker for sequential conjugations.
Step 1: CuAAC Reaction
-
Follow Protocol 1 to conjugate your alkyne-containing molecule to this compound. Purify the resulting product to remove all CuAAC reagents.
Step 2: Thiol-Alkylation
Materials:
-
Purified product from Step 1 (containing the bromoacetamide group)
-
Thiol-containing molecule (e.g., a protein with a cysteine residue)
-
Phosphate buffer, pH 7.2-7.5
Procedure:
-
Dissolve the purified product from Step 1 in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).
-
Add the thiol-containing molecule in a slight molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).
-
Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography).
Application Example: Probing GPCR Dimerization
G protein-coupled receptors (GPCRs) can form dimers or higher-order oligomers, which can influence their signaling properties. Bivalent ligands, consisting of two pharmacophores connected by a linker, are powerful tools to study GPCR dimerization. The this compound linker is well-suited for the synthesis of such bivalent ligands.
Workflow for Synthesizing a Bivalent GPCR Ligand:
-
Synthesize/obtain an alkyne-functionalized GPCR ligand (Pharmacophore A).
-
Perform a CuAAC reaction between the alkyne-functionalized ligand and this compound as described in Protocol 1.
-
Purify the resulting azide-PEG-bromoacetamide-ligand conjugate.
-
Synthesize/obtain a thiol-containing GPCR ligand (Pharmacophore B). This could be the same ligand as A (for a homobivalent ligand) or a different one (for a heterobivalent ligand).
-
Perform a thiol-alkylation reaction between the purified conjugate from step 3 and the thiol-containing ligand as described in Protocol 2.
-
Purify the final bivalent ligand.
This synthesized bivalent ligand can then be used in various assays (e.g., BRET, FRET, or downstream signaling assays) to investigate the formation and functional consequences of GPCR dimerization.
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: GPCR dimerization and signaling pathway.
References
Application Notes: Site-Specific Protein Modification with BrCH2CONH-PEG1-N3
Introduction
The bifunctional reagent 2-bromo-N-(2-(2-azidoethoxy)ethyl)acetamide (BrCH2CONH-PEG1-N3) is a powerful chemical tool for two-step, site-specific protein modification. It enables the introduction of a versatile azide handle onto a protein, which can then be used for subsequent bioorthogonal conjugation, a strategy central to drug development, proteomics, and molecular imaging.
This reagent features three key components:
-
Bromoacetamide Group (BrCH2CONH-): An electrophilic alkylating agent that serves as the protein-reactive moiety. It demonstrates high reactivity towards nucleophilic amino acid side chains.
-
Azide Group (-N3): A bioorthogonal functional group that does not react with native biological functionalities. It serves as a handle for "click chemistry."[1]
-
PEG1 Linker (-PEG1-): A short, hydrophilic polyethylene glycol spacer that enhances the reagent's solubility in aqueous buffers commonly used for protein manipulation.[2]
The modification strategy is a two-stage process. First, the bromoacetamide group forms a stable covalent bond with a target amino acid on the protein. Second, the appended azide group is available for a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the attachment of a payload molecule (e.g., a fluorophore, drug molecule, or biotin tag) that contains a terminal alkyne.[3][4]
Principle of Site-Specificity
Site-specificity is achieved by exploiting the unique reactivity of the cysteine thiol group. The sulfhydryl side chain of cysteine is a potent nucleophile, especially when deprotonated (thiolate anion, -S⁻). By controlling the reaction pH, the bromoacetamide group can be directed to react preferentially with cysteine residues over other potentially reactive residues like histidine or lysine.[5] The reaction proceeds via an SN2 nucleophilic substitution mechanism.[6] At a pH range of 7.0-8.5, the cysteine thiol is sufficiently deprotonated to be highly reactive, while the amino groups of lysines (pKa ~10.5) remain largely protonated and thus less nucleophilic. This pH-dependent selectivity is the basis for achieving site-specific modification of surface-accessible cysteine residues.
Experimental Workflow and Protocols
The overall process involves an initial alkylation step to label the protein with the azide handle, followed by purification and a subsequent click chemistry reaction to conjugate the desired payload.
Protocol 1: Site-Specific Alkylation of Cysteine Residues
This protocol details the labeling of a protein with this compound targeting accessible cysteine residues.
Materials:
-
Protein of interest with at least one surface-accessible cysteine residue.
-
This compound reagent.
-
Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of existing disulfide bonds.
-
Quenching reagent: L-cysteine or 2-mercaptoethanol.
-
Desalting column or dialysis device for purification.
-
Anhydrous DMSO for preparing the reagent stock solution.
Methodology:
-
Protein Preparation: a. Dissolve the protein in the chosen reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL. b. If targeting cysteine residues involved in disulfide bonds, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bridges.
-
Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.
-
Alkylation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired molar excess (see Table 1). A 10-20 fold molar excess is a good starting point. b. Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific protein.[7]
-
Quenching: a. Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of 10-50 mM. This will consume any unreacted bromoacetamide reagent. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: a. Remove the excess labeling reagent and quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10) or by extensive dialysis against the desired storage buffer.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reaction pH | 7.2 - 8.5 | pH > 7.2 is needed to deprotonate cysteine thiols for efficient reaction.[5] |
| Molar Excess of Reagent | 10 - 50 fold | Start with a lower excess to optimize for site-specificity. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can help minimize non-specific reactions. |
| Reaction Time | 1 hour - 18 hours | Longer times may be needed at lower temperatures or with less reactive cysteines.[7] |
| Quenching Reagent | L-cysteine, 2-mercaptoethanol | Use a thiol-containing small molecule to scavenge excess bromoacetamide. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing payload to the azide-modified protein.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The exquisite specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug through a chemical linker. The choice of linker is critical, influencing the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of BrCH2CONH-PEG1-N3 , a heterobifunctional linker, in the development of site-specific ADCs. This linker features a bromoacetyl group for covalent attachment to the antibody and a terminal azide group for the subsequent conjugation of a drug payload via click chemistry. The inclusion of a short polyethylene glycol (PEG1) spacer can enhance solubility and potentially improve the ADC's pharmacokinetic properties.
Principle of the Method
The development of an ADC using the this compound linker is a two-step process:
-
Antibody Modification: The bromoacetyl group of the linker reacts with nucleophilic residues on the antibody. For site-specific conjugation, this is typically an engineered cysteine residue with a free thiol group. This reaction forms a stable thioether bond, attaching the linker-azide moiety to the antibody.
-
Payload Conjugation: The azide-modified antibody is then reacted with a drug payload that has been functionalized with a terminal alkyne group. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which forms a stable triazole linkage, resulting in the final ADC.
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to an antibody with an engineered cysteine residue.
Materials:
-
Engineered monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody has capped cysteine residues, they must be reduced. Prepare a 10 mM stock solution of TCEP in deionized water.
-
Add TCEP to the antibody solution to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds of the engineered cysteines.
-
Remove excess TCEP by buffer exchange into the reaction buffer using a desalting column.
-
-
Linker Conjugation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 5-10 fold molar excess of the linker stock solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess linker and unreacted reagents by size-exclusion chromatography (SEC) using an appropriate column and the reaction buffer as the mobile phase.
-
Collect the fractions containing the modified antibody.
-
Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry.
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol details the attachment of an alkyne-functionalized cytotoxic payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
Alkyne-functionalized cytotoxic payload (e.g., a derivative of MMAE or PBD)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Deionized water
-
Reaction buffer: PBS, pH 7.0
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Click Reaction:
-
In a reaction vessel, add the azide-modified antibody to the reaction buffer.
-
Add a 3-5 fold molar excess of the alkyne-payload stock solution to the antibody solution.
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC from excess payload and reaction components using SEC.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Quantitative Data Summary
The following tables provide representative data for an anti-HER2 ADC developed using the this compound linker.
Table 1: ADC Characterization
| Parameter | Result |
| Average Drug-to-Antibody Ratio (DAR) | 1.95 |
| Purity (by SEC-HPLC) | >98% |
| Monomer Content (by SEC-HPLC) | >95% |
| Endotoxin Levels | <0.1 EU/mg |
Table 2: In Vitro Plasma Stability
| Time (days) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 1 | 98.5 | 97.2 |
| 3 | 95.1 | 92.5 |
| 7 | 90.3 | 85.1 |
Table 3: In Vitro Cytotoxicity
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| NCI-N87 | High | 1.2 |
| BT-474 | High | 0.8 |
| MDA-MB-231 | Low/Negative | >100 |
Visualizations
Experimental Workflow
Caption: Workflow for ADC development using a bifunctional linker.
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: HER2 signaling pathway and ADC mechanism of action.
Application Notes: Two-Step Fluorescent Labeling of Proteins using BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of proteins is a critical technique in basic research and drug development, enabling the study of protein localization, interaction, and function. BrCH2CONH-PEG1-N3 is a bifunctional linker that facilitates a robust, two-step strategy for labeling proteins with fluorescent probes. This molecule contains a bromoacetamide group for covalent attachment to cysteine residues on a protein and a terminal azide group for the subsequent attachment of a fluorescent dye via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][4] This two-step approach offers high specificity and efficiency, making it a versatile tool for a wide range of applications.[4]
The bromoacetamide moiety reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[2] This allows for the site-specific incorporation of the linker into proteins, particularly those with a single accessible cysteine or engineered to contain one.[5] The azide group, being bio-orthogonal, does not react with naturally occurring functional groups in biological systems.[4][6] This inertness allows for the highly selective attachment of an alkyne-containing fluorescent probe in the second step, minimizing non-specific labeling and background fluorescence.[4]
Principle of the Two-Step Labeling Strategy
The overall workflow for fluorescently labeling a protein with this compound involves two main stages:
-
Protein Modification: The protein of interest is first reacted with this compound. The bromoacetyl group of the linker forms a covalent bond with a cysteine residue on the protein, resulting in an azide-functionalized protein.
-
Fluorescence Tagging (Click Chemistry): The azide-modified protein is then reacted with a fluorescent probe that contains a terminal alkyne group. This reaction, catalyzed by copper(I) in the case of CuAAC, forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein.[2][4]
This method provides a modular and flexible approach to protein labeling. A single batch of azide-modified protein can be prepared and subsequently labeled with a variety of alkyne-containing probes, such as different fluorescent dyes, biotin, or other reporter molecules.
Experimental Workflow
The following diagram illustrates the general workflow for the two-step fluorescent labeling of a protein using this compound.
Quantitative Data Summary
The efficiency of each step in the labeling process is crucial for obtaining a homogeneously labeled protein population. The following table provides a summary of the type of quantitative data that should be collected and representative values based on similar labeling strategies.
| Parameter | Typical Value | Method of Determination |
| Step 1: Azide Modification Efficiency | > 90% | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Step 2: Click Reaction Efficiency | > 95% | SDS-PAGE with in-gel fluorescence scanning, Mass Spectrometry |
| Overall Labeling Stoichiometry | ~1:1 (Dye:Protein) | UV-Vis Spectroscopy, Mass Spectrometry |
| Protein Recovery (Post-Purification) | > 80% | Protein Concentration Assay (e.g., BCA) |
Note: The values presented are representative and may vary depending on the specific protein, reaction conditions, and purification methods.
Detailed Experimental Protocols
Protocol 1: Modification of Protein with this compound
This protocol describes the modification of a cysteine-containing protein with this compound to generate an azide-functionalized protein.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add a 2-5 fold molar excess of TCEP-HCl and incubate for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically for each protein.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
-
Characterization:
-
Confirm the successful modification of the protein with the azide group by mass spectrometry. An increase in mass corresponding to the mass of the incorporated this compound moiety should be observed.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Protein via CuAAC
This protocol describes the attachment of an alkyne-containing fluorescent probe to the azide-modified protein using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein
-
Alkyne-containing fluorescent probe
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent for Cu(I) generation (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the alkyne-fluorescent probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-2 mg/mL), the alkyne-fluorescent probe (2-5 fold molar excess), and the THPTA ligand (to a final concentration of 1 mM).
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.
-
-
Characterization:
-
Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should be observed at the molecular weight of the protein.
-
Determine the labeling efficiency and stoichiometry using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescent dye.
-
Further characterization can be performed using mass spectrometry.
-
Signaling Pathway Diagram (Hypothetical Application)
The following diagram illustrates a hypothetical signaling pathway where a fluorescently labeled protein (e.g., a kinase) is used to track its translocation to the nucleus upon pathway activation.
References
- 1. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 2. A general chemical synthesis platform for crosslinking multivalent single chain variable fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Br-PEG4-N3, Bromo-PEG4-azide - Biopharma PEG [biochempeg.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Immobilization using BrCH2CONH-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent immobilization of cysteine-containing peptides onto alkyne-functionalized surfaces using the heterobifunctional linker, bromoacetyl-PEG1-azide (BrCH2CONH-PEG1-N3). This method enables the stable and oriented attachment of peptides for various applications, including drug discovery, biosensor development, and cell adhesion studies.
Introduction
The this compound linker is a versatile tool for bioconjugation. It comprises three key functional elements:
-
Bromoacetyl Group (BrCH2CO-) : This electrophilic group reacts specifically with nucleophilic thiol groups, such as the side chain of cysteine residues in peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions.
-
Polyethylene Glycol (PEG) Spacer (PEG1) : A single ethylene glycol unit acts as a short, hydrophilic spacer. This spacer can improve the solubility of the linker and the conjugated peptide, and it provides spatial separation between the peptide and the surface, which can help maintain the peptide's biological activity by reducing steric hindrance.
-
Azide Group (N3) : This functional group is used for covalent attachment to a surface. The azide group can react with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which are highly specific and efficient "click chemistry" reactions.
This two-step immobilization strategy allows for the pre-conjugation of the peptide to the linker in solution, followed by the attachment of the peptide-linker conjugate to a functionalized surface. This approach offers excellent control over peptide orientation and surface density.
Experimental Protocols
This section details the protocols for the two-step immobilization of a cysteine-containing peptide onto an alkyne-functionalized surface.
Step 1: Conjugation of Cysteine-Containing Peptide to this compound
This protocol describes the reaction between the bromoacetyl group of the linker and the thiol group of a cysteine residue in the peptide.
Materials:
-
Cysteine-containing peptide of interest
-
This compound linker
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Degassing equipment (e.g., nitrogen or argon gas source)
-
Reaction vials
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Protocol:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS buffer to a final concentration of 1-5 mg/mL. The use of degassed buffer is crucial to prevent the oxidation of the cysteine thiol group.
-
Linker Preparation: Dissolve the this compound linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before diluting it into the reaction buffer. Prepare a stock solution of the linker at a concentration of 10-50 mM.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound linker to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by HPLC. The reaction is typically performed in the dark to prevent potential side reactions with the bromoacetyl group.
-
Purification: Once the reaction is complete, purify the resulting peptide-linker conjugate (Peptide-PEG1-N3) from excess linker and unreacted peptide using reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and the purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus the mass of the this compound linker minus the mass of HBr.
Reaction Conditions Summary:
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 7.4 | Maintains the thiol group in its nucleophilic thiolate form. |
| Temperature | 20-25°C or 4°C | Room temperature for faster reaction; 4°C to minimize potential side reactions. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Monitor by HPLC for completion. |
| Molar Ratio (Linker:Peptide) | 1.5:1 to 5:1 | Optimization may be required. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the cysteine thiol. |
Step 2: Immobilization of Peptide-PEG1-N3 Conjugate to an Alkyne-Functionalized Surface
This section provides protocols for both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of method will depend on the nature of the surface and the sensitivity of the peptide to copper ions.
This method is highly efficient but requires a copper catalyst, which can be cytotoxic.
Materials:
-
Alkyne-functionalized surface (e.g., glass slide, gold surface with an alkyne-terminated self-assembled monolayer)
-
Purified Peptide-PEG1-N3 conjugate
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Washing buffers (e.g., PBS, deionized water)
Protocol:
-
Prepare the Reaction Solution:
-
Dissolve the Peptide-PEG1-N3 conjugate in the reaction buffer to a final concentration of 10-100 µM.
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
(Optional) Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Catalyst Preparation (if using THPTA): In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Immobilization Reaction:
-
Immerse the alkyne-functionalized surface in the solution of the Peptide-PEG1-N3 conjugate.
-
Add the CuSO4 (or CuSO4/THPTA mixture) to the solution to a final concentration of 0.1-1 mM.
-
Add sodium ascorbate to the solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.
-
-
Incubation: Gently agitate the reaction and incubate for 1-4 hours at room temperature.
-
Washing: After the incubation, remove the surface from the reaction solution and wash it thoroughly with PBS and then with deionized water to remove any non-covalently bound material.
-
Drying: Dry the surface under a stream of nitrogen or argon gas.
This "copper-free" click chemistry method is ideal for applications where copper ions are a concern. It utilizes a strained cyclooctyne on the surface.
Materials:
-
Cyclooctyne-functionalized surface (e.g., DBCO- or BCN-functionalized surface)
-
Purified Peptide-PEG1-N3 conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Washing buffers (e.g., PBS, deionized water)
Protocol:
-
Prepare the Peptide Solution: Dissolve the Peptide-PEG1-N3 conjugate in the reaction buffer to a final concentration of 10-100 µM.
-
Immobilization Reaction: Immerse the cyclooctyne-functionalized surface in the peptide solution.
-
Incubation: Gently agitate the reaction and incubate for 2-12 hours at room temperature, or at 37°C to increase the reaction rate.
-
Washing: After the incubation, remove the surface from the reaction solution and wash it thoroughly with PBS and then with deionized water.
-
Drying: Dry the surface under a stream of nitrogen or argon gas.
Data Presentation
The success of the peptide immobilization can be quantified using various surface analysis techniques. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Technique | Typical Values | Reference |
| Peptide Surface Density | X-ray Photoelectron Spectroscopy (XPS) | 1 - 10 pmol/cm² | [1][2] |
| Immobilization Efficiency | Fluorescence Quantification | 60 - 90% | [3] |
| Surface Elemental Composition (N 1s) | X-ray Photoelectron Spectroscopy (XPS) | 5 - 15 atomic % | [4] |
| Change in Water Contact Angle | Goniometry | 20° - 40° decrease | [2] |
| Binding Affinity (e.g., to a target protein) | Surface Plasmon Resonance (SPR) | Kd in nM to µM range | [5][6] |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for peptide immobilization.
Chemical Reactions
Caption: Chemical reactions for peptide immobilization.
Signaling Pathway (Example Application)
This diagram illustrates a hypothetical signaling pathway that could be studied using an immobilized peptide ligand.
Caption: Example signaling pathway initiated by an immobilized peptide.
References
- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Engineered multifunctional transforming growth factor-β type II receptor ectodomain fusions for oncology applications [frontiersin.org]
Application Notes and Protocols for Bioconjugation of BrCH2CONH-PEG1-N3 to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the development of targeted drug delivery systems, advanced imaging agents, and sensitive diagnostics. The hetero-bifunctional linker, Bromoacetamido-PEG1-Azide (BrCH2CONH-PEG1-N3), offers a versatile platform for a two-step, orthogonal bioconjugation strategy. This molecule incorporates a bromoacetamide group for covalent attachment to thiol-modified nanoparticles and a terminal azide group that can be subsequently used for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and stable attachment of a wide array of biomolecules, including peptides, proteins, and small molecule drugs.
The short polyethylene glycol (PEG1) spacer provides a hydrophilic linker that can enhance the colloidal stability of the nanoparticles and reduce non-specific protein adsorption. This application note provides detailed protocols for the covalent conjugation of this compound to thiol-functionalized nanoparticles and the subsequent "click" reaction for further bioconjugation.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the azide terminus for cell-specific delivery of therapeutic agents encapsulated within or attached to the nanoparticle.
-
Multimodal Imaging: Attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) for in vivo tracking and diagnosis.
-
Diagnostic Platforms: Immobilization of capture probes (e.g., antibodies, aptamers) on the nanoparticle surface for the development of sensitive biosensors.
-
Fundamental Research: A versatile tool for studying nanoparticle-cell interactions by enabling the controlled presentation of various biomolecules on the nanoparticle surface.
Data Presentation
Table 1: Representative Quantitative Data for Nanoparticle Functionalization
| Parameter | Bare Nanoparticles (Thiol-Modified) | After this compound Conjugation | After Click Chemistry with Alkyne-Molecule |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | 115 ± 8 |
| Zeta Potential (mV) | -25 ± 3 | -18 ± 4 | -15 ± 4 |
| Surface Azide Group Density (groups/nm²) | N/A | 5 - 15 | < 1 |
| Conjugation Efficiency (Bromoacetamide Reaction) | N/A | 60 - 80% | 60 - 80% |
| Conjugation Efficiency (Click Chemistry) | N/A | N/A | 70 - 90% |
Note: The values presented are representative and can vary depending on the nanoparticle type, size, and the specific molecules used in the conjugation reactions.
Experimental Protocols
Protocol 1: Conjugation of this compound to Thiol-Modified Nanoparticles
This protocol describes the covalent attachment of the bromoacetamide group of the linker to sulfhydryl groups on the surface of nanoparticles.
Materials:
-
Thiol-modified nanoparticles (e.g., gold nanoparticles, quantum dots, or liposomes)
-
This compound linker
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5
-
Degassing equipment (e.g., nitrogen or argon gas source)
-
Quenching solution: 100 mM L-cysteine in reaction buffer
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the thiol-modified nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
If the nanoparticles have disulfide bonds, they may need to be reduced to free thiols. This can be achieved by incubation with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess for 1 hour at room temperature. Important: TCEP can react with azides, so it must be removed before adding the linker. Purify the reduced nanoparticles via centrifugation or a desalting column.
-
Degas the nanoparticle suspension by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation of the thiol groups.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker over the available surface thiol groups is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle stirring, protected from light. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
-
Quenching:
-
To quench any unreacted bromoacetamide groups, add the L-cysteine quenching solution to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the azide-functionalized nanoparticles from excess linker and quenching agent. This can be achieved by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS), or by using size exclusion chromatography.
-
-
Characterization:
-
Characterize the functionalized nanoparticles by measuring the hydrodynamic diameter and zeta potential to confirm successful conjugation.
-
The presence of the azide group on the surface can be confirmed using techniques such as FTIR or by reacting with a fluorescently labeled alkyne via click chemistry and measuring the fluorescence.
-
Protocol 2: Click Chemistry on Azide-Functionalized Nanoparticles
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., peptide, drug, dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
-
Purification system
Procedure:
-
Reactant Preparation:
-
Disperse the azide-functionalized nanoparticles in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare fresh stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized nanoparticle suspension.
-
Alkyne-containing molecule (typically 5-20 molar excess over surface azide groups).
-
THPTA solution (to a final concentration of 5 mM).
-
CuSO₄ solution (to a final concentration of 1 mM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mM).
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Purify the bioconjugated nanoparticles from the catalyst and excess reactants using centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation of the alkyne-containing molecule by appropriate analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (if the molecule is fluorescent), or gel electrophoresis (for protein conjugation).
-
Measure the hydrodynamic diameter and zeta potential to assess changes after the click reaction.
-
Visualization of Workflows
Caption: Workflow for conjugating this compound to thiol-modified nanoparticles.
Caption: Workflow for CuAAC click chemistry on azide-functionalized nanoparticles.
Caption: Logical relationship of the two-step bioconjugation strategy.
Troubleshooting & Optimization
how to improve low yield in BrCH2CONH-PEG1-N3 conjugation reactions
Welcome to the technical support center for BrCH2CONH-PEG1-N3 conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound is a heterobifunctional linker. The bromoacetamide group is primarily used for the covalent conjugation to molecules containing thiol groups (sulfhydryls), such as cysteine residues in peptides and proteins.[] The terminal azide (N3) group allows for a subsequent "click chemistry" reaction with an alkyne-containing molecule, enabling the straightforward linkage of two different molecules.
Q2: What is the mechanism of the bromoacetamide conjugation reaction?
The conjugation occurs via a thiol-alkylation reaction, which is a type of nucleophilic substitution. The sulfur atom of a thiol group acts as a nucleophile and attacks the carbon atom bearing the bromine. Bromide is an excellent leaving group, resulting in the formation of a stable thioether bond between your molecule and the PEG linker.[]
Q3: What is the optimal pH for the bromoacetamide-thiol conjugation reaction?
The optimal pH for the reaction between a bromoacetamide group and a thiol is typically in the range of 7.0-8.5.[2] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. At lower pH values, the thiol is protonated and less reactive. At higher pH values (above 8.5-9.0), the risk of side reactions with other nucleophilic amino acid residues, such as lysine, increases.[2]
Q4: How stable is the thioether bond formed in this reaction?
The thioether bond formed between the bromoacetamide linker and a thiol group is highly stable and considered irreversible under typical physiological conditions.[][] This stability is a key advantage for applications requiring a permanent linkage.
Troubleshooting Guide
Low or No Product Formation
Issue: After performing the conjugation reaction, analysis (e.g., by HPLC, mass spectrometry) shows a low yield of the desired PEGylated product or no product at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. The optimal range is 7.0-8.5. Use a calibrated pH meter to ensure accuracy. Buffers like phosphate-buffered saline (PBS) are commonly used. |
| Degraded this compound Reagent | The bromoacetyl group is susceptible to hydrolysis. Ensure the reagent has been stored properly under dry conditions and at the recommended temperature (-20°C). Prepare stock solutions in an anhydrous solvent like DMF or DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Oxidized Thiol Groups on the Target Molecule | Thiol groups can oxidize to form disulfide bonds, rendering them unavailable for conjugation. If your molecule has been stored for an extended period, or if you suspect oxidation, pre-treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Important: Remove the reducing agent before adding the bromoacetyl-PEG reagent, as it will react with the linker. This can be done using a desalting column. |
| Suboptimal Stoichiometry | An insufficient molar excess of the bromoacetyl-PEG reagent can lead to incomplete conjugation. A common starting point is a 1.2 to 5-fold molar excess of the PEG reagent over the thiol-containing molecule. The optimal ratio may need to be determined empirically. |
| Low Reagent Concentration | Very dilute reaction conditions can slow down the reaction rate. If feasible, increase the concentration of your reactants. |
Presence of Multiple Products or Side Products
Issue: The reaction mixture shows the desired product along with several other unexpected peaks, indicating side reactions or incomplete purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with Other Nucleophilic Residues | At pH values above 8.5, the bromoacetyl group can start to react with other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine or the imidazole group of histidine. Lower the reaction pH to the 7.0-8.0 range to improve selectivity for thiols. |
| Hydrolysis of the Bromoacetyl Group | The bromoacetyl group can hydrolyze in aqueous buffers, creating a non-reactive hydroxyacetyl-PEG derivative. This is more likely to occur over long reaction times. Analyze the reaction progress at different time points to determine the optimal reaction time (typically 1-4 hours) and avoid unnecessarily long incubations. |
| Presence of Impurities in the Starting Material | Ensure the purity of your target molecule and the this compound reagent. Impurities can lead to unexpected side products. |
| Inefficient Purification | Unreacted PEG reagent and other small molecules can co-elute with your product. Optimize your purification method. Size exclusion chromatography (SEC) is often effective at separating the larger PEGylated product from smaller unreacted molecules. Reverse-phase HPLC (RP-HPLC) can also be used for purification, especially for peptides.[4][5] |
Experimental Protocol: General Guideline for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general starting point. Optimal conditions may vary depending on the specific peptide and should be determined empirically.
1. Reagent Preparation:
-
Peptide Solution: Prepare a stock solution of the cysteine-containing peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the peptide has been stored dry, ensure it is fully dissolved.
-
This compound Stock Solution: Immediately before use, prepare a stock solution of the this compound reagent in anhydrous DMSO or DMF. For example, dissolve 10 mg of the reagent in 1 mL of solvent.
2. (Optional) Reduction of Peptide Disulfide Bonds:
-
If the peptide has been exposed to air or stored for a long time, it may be necessary to reduce any disulfide bonds.
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 1 hour.
-
Crucially, remove the TCEP using a desalting column equilibrated with the reaction buffer.
3. Conjugation Reaction:
-
To the (reduced and purified) peptide solution, add the desired molar excess of the this compound stock solution (e.g., a 3-fold molar excess).
-
Gently mix and allow the reaction to proceed at room temperature for 2-4 hours. Protect the reaction from light if any of the components are light-sensitive.
4. Quenching the Reaction (Optional):
-
To quench any unreacted bromoacetyl-PEG, a small molecule thiol such as 2-mercaptoethanol or N-acetylcysteine can be added to a final concentration of ~10 mM.
5. Purification:
-
Purify the PEGylated peptide from unreacted PEG reagent, peptide, and other reaction components.
-
Size Exclusion Chromatography (SEC): This is often the preferred method for separating the larger PEGylated product from smaller molecules.
-
Reverse-Phase HPLC (RP-HPLC): This can provide high-resolution separation, particularly for peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common choice.
6. Analysis:
-
Analyze the purified product using techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide.
-
HPLC: To assess purity.
-
References
Technical Support Center: Troubleshooting BrCH₂CONH-PEG₁-N₃ Non-Specific Binding
Welcome to the technical support center for BrCH₂CONH-PEG₁-N₃. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary cause of non-specific binding with BrCH₂CONH-PEG₁-N₃?
The primary cause of non-specific binding is the reaction of the bromoacetamide group with nucleophilic amino acid residues on the surface of proteins other than the intended target. While the bromoacetamide moiety is designed to selectively react with the thiol group of cysteine residues, it can also react with other nucleophilic side chains, particularly at elevated pH.
The bromoacetyl group reacts with the thiol group of a cysteine residue in a nucleophilic substitution reaction. However, other amino acid residues with nucleophilic side chains, such as lysine, histidine, and methionine, can also be targets for alkylation by bromoacetyl groups, leading to non-specific labeling.
2. How does pH influence non-specific binding?
The pH of the reaction buffer is a critical factor in controlling the specificity of the bromoacetamide-cysteine reaction. The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form (S⁻) to efficiently react with the bromoacetamide. The pKa of the cysteine sulfhydryl group in proteins can vary significantly depending on the local microenvironment, but it generally ranges from 8.0 to 9.0.
At a pH above the pKa of the cysteine thiol, the thiolate concentration increases, favoring the desired reaction. However, at higher pH values, other nucleophilic residues, such as the ε-amino group of lysine (pKa ~10.5), also become deprotonated and more reactive, leading to an increase in non-specific binding.[1][2][3][4] Therefore, optimizing the pH is a crucial step in minimizing non-specific binding.
3. What are the signs of non-specific binding in my experiment?
Several signs can indicate non-specific binding of BrCH₂CONH-PEG₁-N₃:
-
Unexpectedly high molecular weight smears or multiple bands on SDS-PAGE analysis: This suggests that the PEG linker has attached to multiple sites on the target protein or has cross-linked proteins.
-
Broad peaks or multiple peaks during chromatographic purification (e.g., SEC, IEX): This indicates a heterogeneous mixture of protein-PEG conjugates.[1][2][3]
-
Inconsistent or higher-than-expected drug-to-antibody ratio (DAR) in antibody-drug conjugate (ADC) development.
-
Mass spectrometry (MS) analysis revealing modifications on amino acids other than cysteine.
-
Reduced biological activity of the labeled protein: Non-specific modification at or near active sites or binding interfaces can impair protein function.
Troubleshooting Guides
Issue 1: High Levels of Non-Specific Binding Observed
If you are experiencing significant non-specific binding, consider the following troubleshooting strategies:
A. Optimization of Reaction pH
As discussed, pH is a critical parameter. It is recommended to perform a pH titration experiment to identify the optimal pH for your specific protein.
Experimental Protocol: pH Optimization
-
Prepare a series of reaction buffers with pH values ranging from 7.0 to 9.0 in 0.5 unit increments (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). A common buffer is phosphate-buffered saline (PBS).
-
Set up parallel conjugation reactions for your target protein with BrCH₂CONH-PEG₁-N₃ in each of the prepared buffers. Keep the protein concentration, linker concentration, temperature, and reaction time constant across all reactions.
-
Quench the reactions after the desired incubation time by adding a 10-fold molar excess of a thiol-containing quenching agent like L-cysteine or β-mercaptoethanol.
-
Analyze the reaction products from each pH condition using SDS-PAGE and/or mass spectrometry to determine the extent of specific and non-specific labeling.
-
Select the pH that provides the highest degree of specific labeling with the lowest amount of non-specific modification.
B. Adjusting the Molar Ratio of the Linker
Using a large excess of the BrCH₂CONH-PEG₁-N₃ linker can drive the reaction towards completion but also significantly increases the likelihood of non-specific binding.
Experimental Protocol: Linker Concentration Optimization
-
Perform a series of conjugation reactions at the optimized pH, varying the molar ratio of BrCH₂CONH-PEG₁-N₃ to your protein. Suggested ratios to test include 1:1, 3:1, 5:1, and 10:1 (linker:protein).
-
Maintain constant protein concentration, reaction buffer, temperature, and incubation time.
-
Quench and analyze the products as described in the pH optimization protocol.
-
Determine the lowest molar ratio that achieves a satisfactory level of specific conjugation without significant non-specific binding.
C. Blocking Non-Specific Binding Sites
Pre-incubating your protein with a blocking agent can help to occupy potential non-specific binding sites, thereby increasing the specificity of the bromoacetamide reaction for the target cysteine residue.
Experimental Protocol: Blocking Non-Specific Binding
-
Select a suitable blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or purified casein.
-
Dissolve the blocking agent in your reaction buffer at a concentration typically ranging from 1% to 5% (w/v).
-
Incubate your protein with the blocking solution for 30-60 minutes at room temperature before adding the BrCH₂CONH-PEG₁-N₃ linker.
-
Proceed with the conjugation reaction as previously optimized. The blocking agent can often remain in the reaction mixture.
-
Analyze the results to assess the reduction in non-specific binding.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain downstream applications. |
| Purified Casein | 1% (w/v) | A purified milk protein that can be a good alternative to non-fat dry milk. |
D. Quenching the Reaction
It is crucial to quench the conjugation reaction to stop the bromoacetamide from reacting further and to consume any unreacted linker, which could otherwise lead to non-specific binding during sample handling and analysis.
Experimental Protocol: Quenching the Conjugation Reaction
-
Prepare a stock solution of a thiol-containing quenching agent such as L-cysteine, β-mercaptoethanol, or dithiothreitol (DTT). A concentration of 1 M is typically convenient.
-
At the end of your desired reaction time, add the quenching agent to the reaction mixture to a final concentration that is in at least a 10-fold molar excess relative to the initial concentration of the BrCH₂CONH-PEG₁-N₃ linker.
-
Incubate for 15-30 minutes at room temperature to ensure complete quenching.
-
Proceed with purification of your conjugated protein.
Issue 2: Difficulty in Analyzing the Conjugation Reaction
Accurate analysis is key to successful troubleshooting.
A. Analytical Techniques for Characterization
A combination of analytical techniques is often necessary to fully characterize the protein-PEG conjugate and assess the extent of non-specific binding.
| Technique | Information Provided |
| SDS-PAGE | Visualizes changes in molecular weight, indicating successful conjugation and the presence of multiple species or aggregation. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius, allowing for the separation of conjugated, unconjugated, and aggregated protein.[1] |
| Ion Exchange Chromatography (IEX) | Separates proteins based on charge, which can be altered by PEGylation, aiding in the separation of different conjugate species.[2][3] |
| Mass Spectrometry (MS) | Provides precise molecular weight information to confirm the degree of labeling and can be used with peptide mapping to identify the exact sites of modification. |
| ELISA | Can be used to assess whether the biological activity or binding affinity of the protein has been compromised by the conjugation process.[5] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of BrCH₂CONH-PEG₁-N₃.
Caption: A flowchart for systematically troubleshooting non-specific binding.
Understanding Reaction Specificity
The following diagram illustrates the desired reaction with cysteine versus potential non-specific reactions with other nucleophilic amino acid residues.
Caption: Reaction scheme of specific vs. non-specific conjugation.
References
- 1. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA - Wikipedia [en.wikipedia.org]
preventing hydrolysis of bromoacetamide group during labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of bromoacetamide groups during labeling experiments.
Troubleshooting Guide: Preventing Bromoacetamide Hydrolysis
Issue: Low Labeling Efficiency or Complete Failure of Conjugation
If you are experiencing poor or no labeling of your target molecule, hydrolysis of the bromoacetamide reagent is a likely cause. Bromoacetamide is susceptible to hydrolysis, especially under non-optimal reaction conditions, rendering it inactive for conjugation.
Immediate Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your reaction buffer. The ideal pH range for bromoacetamide reactions with thiols (e.g., cysteine residues) is between 7.5 and 8.5.
-
Temperature Control: Ensure your reaction is being carried out at the recommended temperature, typically 4°C to room temperature (20-25°C). Avoid excessive heat.
-
Fresh Reagent Preparation: Always prepare bromoacetamide solutions fresh, just before use. The reagent is not stable in aqueous solutions for extended periods.
dot
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for bromoacetamide labeling and why?
The optimal pH for labeling cysteine residues with bromoacetamide is between 7.5 and 8.5. At this pH, the thiol group of cysteine is sufficiently deprotonated to its more nucleophilic thiolate form, which readily reacts with the bromoacetamide. Below pH 7, the reaction rate slows considerably. Above pH 9, the rate of hydrolysis of the bromoacetamide group increases significantly, reducing the amount of active reagent available for labeling.
Q2: How does temperature affect the stability of bromoacetamide?
Higher temperatures accelerate both the desired labeling reaction and the undesired hydrolysis of bromoacetamide. It is crucial to balance these two factors. For most applications, performing the reaction at room temperature (20-25°C) for a shorter duration or at 4°C for a longer period is recommended to minimize hydrolysis.
Q3: How should I prepare and store my bromoacetamide solutions?
Bromoacetamide is unstable in aqueous solutions. Therefore, it is critical to prepare the solution immediately before use. If a stock solution in an organic solvent is necessary, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. However, even in these solvents, long-term storage is not recommended. For best results, weigh out the required amount of solid bromoacetamide for each experiment.
Q4: Are there alternative reagents to bromoacetamide that are more stable?
Yes, several alternatives to bromoacetamide are available, each with its own advantages and disadvantages. Iodoacetamide is a commonly used alternative that reacts faster with thiols.[1] However, it is also susceptible to hydrolysis and can cause non-specific reactions.[2][3] Chloroacetamide is more stable to hydrolysis but reacts more slowly. N-ethylmaleimide (NEM) is another alternative that reacts quickly with thiols over a broader pH range but can have off-target reactions with other amino acid residues like histidine and lysine at higher pH.[4]
Comparison of Haloacetamide Reagent Stability and Reactivity
| Reagent | Relative Reactivity with Thiols | Relative Rate of Hydrolysis | Recommended pH | Key Considerations |
| Bromoacetamide | Moderate | Moderate | 7.5 - 8.5 | Good balance of reactivity and stability. |
| Iodoacetamide | High | High | 7.0 - 8.5 | Faster reaction but more prone to hydrolysis and side reactions.[2][5] |
| Chloroacetamide | Low | Low | 8.0 - 9.0 | More stable but requires longer reaction times or higher temperatures.[2] |
Q5: Can the buffer composition influence the hydrolysis of bromoacetamide?
Yes, the buffer composition can play a role. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane), can react with bromoacetamide and should be used with caution. Phosphate-buffered saline (PBS) or HEPES buffers are generally recommended for bromoacetamide labeling reactions.
Experimental Protocols
Protocol 1: Standard Labeling of a Cysteine-Containing Protein with Bromoacetamide
This protocol provides a general procedure for labeling a protein with a bromoacetamide-functionalized molecule.
Materials:
-
Protein with an accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.5-8.0)
-
Bromoacetamide-labeling reagent
-
Anhydrous DMF or DMSO (optional, for stock solution)
-
Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol (DTT))
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any thiol-containing reagents from previous purification steps. If necessary, perform a buffer exchange into the desired reaction buffer. The protein concentration should be in the range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before starting the labeling reaction, dissolve the bromoacetamide reagent in the reaction buffer. If the reagent is not readily soluble in aqueous buffer, a concentrated stock solution can be prepared in anhydrous DMF or DMSO and then added to the protein solution (ensure the final concentration of the organic solvent is low, typically <5%, to avoid protein denaturation).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the bromoacetamide reagent to the protein solution. The optimal molar excess should be determined empirically for each specific protein and label.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The incubation should be performed in the dark to prevent light-induced degradation of the reagent.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM. This will react with any unreacted bromoacetamide.
-
Purification: Remove the excess, unreacted label and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
dot
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of BrCH2CONH-PEG1-N3 Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with BrCH2CONH-PEG1-N3.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker, and what are its reactive groups?
The this compound is a bifunctional linker. It contains a bromoacetyl group (BrCH2CO-) and an azide group (-N3). The bromoacetyl group is a reactive electrophile that can form a stable thioether bond with the sulfhydryl group of cysteine residues or react with the imidazole ring of histidine residues on a protein. The azide group is a bioorthogonal handle that can be used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules like fluorophores or affinity tags.[1][2]
Q2: What are the main challenges in purifying proteins labeled with this linker?
The primary challenges stem from the heterogeneity of the reaction mixture after labeling. This mixture can contain:
-
Correctly labeled protein (mono- or multi-labeled)
-
Unreacted protein
-
Excess, unreacted this compound linker
-
Aggregated protein
-
Protein labeled at non-target sites
Separating the desired labeled protein from these other components requires a multi-step purification strategy.[3]
Q3: Which purification techniques are most effective for this compound labeled proteins?
A combination of chromatographic techniques is typically employed. The most common and effective methods are:
-
Size-Exclusion Chromatography (SEC): To remove excess, low-molecular-weight linker and to separate aggregated protein from the monomeric labeled protein.[3]
-
Ion-Exchange Chromatography (IEX): To separate proteins based on differences in their surface charge. Labeling can alter the protein's isoelectric point (pI), allowing for separation of labeled from unlabeled protein.[3][4][5][6][7][8]
-
Hydrophobic Interaction Chromatography (HIC): To separate proteins based on differences in their surface hydrophobicity. The PEG component of the linker can alter the protein's hydrophobicity.[3][9][10][11][12][13]
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used as an initial capture step. Alternatively, if a biotin tag is "clicked" onto the azide group, streptavidin affinity chromatography can be used.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Symptoms:
-
A large peak corresponding to the unlabeled protein is observed during analysis (e.g., by mass spectrometry or chromatography).
-
Low signal from downstream applications that rely on the azide tag.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal pH of labeling reaction | The reaction of the bromoacetyl group with cysteine residues is most efficient at a pH between 7.5 and 8.5. Ensure your reaction buffer is within this range. |
| Presence of reducing agents | Reducing agents like DTT or BME will compete with the protein's sulfhydryl groups for reaction with the bromoacetyl group. Remove reducing agents before starting the labeling reaction using a desalting column. |
| Inaccessible cysteine/histidine residues | The target residues may be buried within the protein's structure. Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine hydrochloride), but be mindful of potential protein aggregation. |
| Insufficient linker concentration | Increase the molar excess of the this compound linker in the labeling reaction. A typical starting point is a 10- to 20-fold molar excess over the protein. |
| Short reaction time | Extend the incubation time for the labeling reaction. Monitor the reaction progress over time to determine the optimal duration. |
Issue 2: Protein Aggregation During or After Labeling
Symptoms:
-
Visible precipitate in the reaction tube.
-
A large void peak in Size-Exclusion Chromatography (SEC).
-
Low recovery of soluble protein.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High protein concentration | Reduce the protein concentration during the labeling reaction. |
| Inappropriate buffer conditions | Optimize the buffer pH and ionic strength. Consider including additives that are known to increase the stability of your specific protein, such as glycerol, arginine, or non-ionic detergents. |
| Hydrophobic interactions from the linker | The PEG linker can sometimes promote aggregation. Perform the labeling and purification steps at a lower temperature (e.g., 4°C) to minimize hydrophobic interactions. |
Issue 3: Difficulty in Removing Excess Linker
Symptoms:
-
Presence of a low-molecular-weight species in SEC analysis.
-
Interference in downstream applications due to the reactive nature of the unreacted linker.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient removal method | Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove the bulk of the unreacted linker. For more complete removal, a second desalting step may be necessary. |
| Adsorption of the linker to the protein | The linker may non-covalently associate with the protein. Perform a purification step that separates based on a property other than size, such as ion-exchange or hydrophobic interaction chromatography. |
Issue 4: Poor Separation of Labeled and Unlabeled Protein
Symptoms:
-
Co-elution of labeled and unlabeled protein in chromatographic steps.
-
Incomplete purification, leading to a heterogeneous final product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Minimal change in protein properties after labeling | The addition of the small this compound linker may not significantly alter the protein's size, charge, or hydrophobicity. In such cases, consider "clicking" a larger or charged molecule to the azide handle to exaggerate the differences between labeled and unlabeled protein before the final purification step. |
| Suboptimal chromatography conditions | Optimize the elution gradient in IEX or HIC. For IEX, try different pH values to maximize the charge difference between the labeled and unlabeled protein. For HIC, screen different salt types and concentrations in the binding buffer. |
| Heterogeneous labeling | If the protein is labeled at multiple sites or at non-target residues, it can lead to a smear of peaks instead of a distinct peak for the labeled species. Optimize the labeling reaction to favor mono-labeling (e.g., by reducing the linker-to-protein ratio). |
Experimental Workflows and Protocols
General Workflow for Purification of this compound Labeled Proteins
Caption: General purification workflow for proteins labeled with this compound.
Detailed Methodologies
1. Size-Exclusion Chromatography (SEC) for Linker Removal and Aggregate Analysis
-
Objective: To separate the labeled protein from the low-molecular-weight this compound linker and to assess the presence of aggregates.
-
Typical Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size) with a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).
-
Concentrate the reaction mixture if necessary.
-
Inject the sample onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile at 280 nm.
-
Pool the fractions corresponding to the monomeric protein peak.
-
2. Ion-Exchange Chromatography (IEX) for Separation of Labeled and Unlabeled Protein
-
Objective: To separate the labeled protein from the unlabeled protein based on differences in surface charge. The bromoacetyl reaction neutralizes a positive charge if it reacts with histidine or has a negligible effect on charge if it reacts with cysteine. Subsequent modifications via the azide can introduce charge.
-
Typical Protocol:
-
Determine the isoelectric point (pI) of the unlabeled protein.
-
Choose the type of IEX resin:
-
Anion-exchange: If the labeling is expected to make the protein more negatively charged (or less positively charged), use an anion-exchange resin at a buffer pH above the protein's pI.
-
Cation-exchange: If the labeling is expected to make the protein more positively charged (or less negatively charged), use a cation-exchange resin at a buffer pH below the protein's pI.
-
-
Equilibrate the IEX column with a low-salt binding buffer.
-
Load the desalted sample onto the column.
-
Wash the column with the binding buffer to remove any unbound molecules.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Collect fractions and analyze them by SDS-PAGE or mass spectrometry to identify the fractions containing the purified labeled protein.
-
3. Hydrophobic Interaction Chromatography (HIC) for Polishing
-
Objective: To separate proteins based on hydrophobicity. The PEG component of the linker may increase or decrease the overall hydrophobicity of the protein surface.
-
Typical Protocol:
-
Equilibrate the HIC column with a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in a phosphate buffer).
-
Add salt to the protein sample to match the binding buffer conditions.
-
Load the sample onto the column.
-
Elute the proteins with a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity.
-
Collect and analyze fractions to identify the desired labeled protein.
-
Data Presentation
Table 1: Recommended Buffer Conditions for Chromatography
| Chromatography Type | Typical Binding Buffer | Typical Elution Buffer | Key Separation Principle |
| Size-Exclusion (SEC) | PBS, pH 7.4 or other physiological buffer | Same as binding buffer | Separation by size |
| Anion-Exchange (IEX) | 20 mM Tris, pH 8.0 | 20 mM Tris, pH 8.0 + 1 M NaCl | Separation by net negative charge |
| Cation-Exchange (IEX) | 20 mM MES, pH 6.0 | 20 mM MES, pH 6.0 + 1 M NaCl | Separation by net positive charge |
| Hydrophobic Interaction (HIC) | 50 mM Phosphate buffer + 1.5 M (NH4)2SO4, pH 7.0 | 50 mM Phosphate buffer, pH 7.0 | Separation by hydrophobicity |
Logical Relationship Diagram
Caption: Troubleshooting logic for purification of labeled proteins.
References
- 1. Bromo-PEG3-azide - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Bios 311Day 3 Lab Protocols [owlnet.rice.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. | Sigma-Aldrich [sigmaaldrich.cn]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Post-Conjugation Purification
Topic: Removing Excess BrCH2CONH-PEG1-N3 After Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted this compound linker following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The most common and effective methods for removing small, unreacted PEG linkers like this compound from larger bioconjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): A highly effective method for separating molecules based on their size. It offers good resolution between a large bioconjugate and a small PEG linker.[1][2][3]
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method for buffer exchange and the removal of small molecules from larger ones.[4][5][6][7][8]
-
Dialysis: A classic and simple method for removing small molecules, though it can be time-consuming and may lead to sample loss with smaller volumes.[9][10][11]
Q2: How do I choose the right purification method for my experiment?
A2: The choice of method depends on several factors, including the scale of your reaction, the properties of your bioconjugate, and the required final purity. The table below provides a comparison to guide your decision.
Q3: How can I confirm that the excess this compound has been successfully removed?
A3: Several analytical techniques can be used to confirm the removal of the excess linker:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or Size Exclusion (SEC-HPLC) can be used to separate and quantify the remaining free linker.
-
Mass Spectrometry (MS): Can detect the presence of the small linker molecule in the purified sample.
-
NMR Spectroscopy: While more complex, 1H NMR can be used to quantify the amount of PEG azide, although the signals from the PEG backbone may overlap with other components in the sample.[12]
Q4: I am observing low recovery of my conjugated product after purification. What could be the cause?
A4: Low recovery can be due to several factors depending on the purification method. For SEC, it could be due to non-specific binding to the column matrix. For TFF and dialysis, your product might be aggregating and precipitating, or the membrane cutoff might be too large. Refer to the troubleshooting guide for specific solutions.
Purification Method Comparison
| Feature | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) / Diafiltration | Dialysis |
| Principle | Separation based on hydrodynamic volume | Size-based separation using a semi-permeable membrane with cross-flow | Diffusion across a semi-permeable membrane down a concentration gradient |
| Typical Scale | Micrograms to grams | Milligrams to kilograms | Micrograms to grams |
| Speed | Moderate (minutes to hours) | Fast (minutes to hours) | Slow (hours to days) |
| Resolution | High | Moderate | Low to Moderate |
| Product Recovery | Typically >90% | Typically >95% | Variable, can be lower for small volumes |
| Buffer Exchange | Yes | Yes (Diafiltration) | Yes |
| Key Advantage | High purity separation | Fast, scalable, and efficient for large volumes[5][8] | Simple, low-cost |
| Key Disadvantage | Can be time-consuming for large volumes | Requires specialized equipment | Slow, potential for sample dilution or loss[13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low product recovery after SEC | - Non-specific binding of the conjugate to the column resin.- Aggregation of the conjugate. | - Add a non-ionic detergent (e.g., 0.01% Tween-20) to the mobile phase.- Optimize the mobile phase pH and ionic strength.- Perform a pre-purification clarification step (e.g., centrifugation or 0.22 µm filtration). |
| Incomplete removal of excess linker with TFF/Diafiltration | - Membrane Molecular Weight Cut-Off (MWCO) is too close to the size of the conjugate.- Insufficient number of diavolumes used. | - Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.- Perform at least 5-7 diavolumes of buffer exchange. |
| Product precipitation during TFF/Diafiltration | - High local protein concentration at the membrane surface.- Buffer conditions (pH, ionic strength) are not optimal for protein solubility. | - Optimize the transmembrane pressure (TMP) and cross-flow rate to reduce concentration polarization.- Screen for optimal buffer conditions for your conjugate's stability. |
| Slow dialysis and incomplete linker removal | - Small concentration gradient.- Large dialysis buffer volume is not being used or changed frequently. | - Use a large volume of dialysis buffer (at least 100x the sample volume).- Change the dialysis buffer frequently (e.g., every 2-4 hours for the first few changes).- Gently stir the dialysis buffer. |
| Conjugate is unstable and aggregates during purification | - Buffer conditions are not optimal.- Shear stress (for TFF). | - Screen for optimal buffer pH, ionic strength, and excipients to improve stability.- For TFF, optimize flow rates to minimize shear stress.[4] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Excess Linker Removal
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your bioconjugate from the small this compound linker (MW ~300 Da). A column with a range of 1-100 kDa would be suitable for most protein conjugates.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your bioconjugate and promotes stability. A common choice is Phosphate Buffered Saline (PBS) at pH 7.4. Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a flow rate recommended by the column manufacturer.
-
Sample Preparation: If necessary, concentrate your conjugation reaction mixture. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any precipitates.
-
Injection and Fraction Collection: Inject the clarified sample onto the equilibrated column. Collect fractions as the sample elutes. The bioconjugate will elute in the earlier fractions, while the small, unrealted linker will elute in the later fractions.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein) and/or other analytical methods (e.g., HPLC, MS) to identify the fractions containing the purified conjugate and to confirm the absence of the excess linker.
-
Pooling and Concentration: Pool the fractions containing the pure bioconjugate and concentrate if necessary using a centrifugal filter unit with an appropriate MWCO.
Protocol 2: Tangential Flow Filtration (TFF) for Excess Linker Removal (Diafiltration)
-
Membrane Selection: Select a TFF membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your bioconjugate to ensure good retention of the product while allowing the small linker to pass through.
-
System Setup and Flushing: Set up the TFF system according to the manufacturer's instructions. Flush the system and membrane with a suitable buffer (e.g., purified water followed by the diafiltration buffer) to remove any storage solutions and to wet the membrane.
-
Sample Introduction: Introduce your conjugation reaction mixture into the system's reservoir.
-
Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system in concentration mode until the desired volume is reached.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer and removing the excess linker.
-
Number of Diavolumes: Perform at least 5-7 diavolumes of buffer exchange to ensure near-complete removal of the small linker. One diavolume is equal to the volume of the sample in the reservoir.
-
Product Recovery: Once the diafiltration is complete, recover the purified and buffer-exchanged bioconjugate from the system.
-
Analysis: Analyze a sample of the purified product to confirm the removal of the excess linker and to determine the final concentration of the bioconjugate.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Tangential Flow Filtration in Downstream Bioprocessing [sigmaaldrich.com]
- 5. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 7. Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repligen.com [repligen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Click Chemistry with BrCH2CONH-PEG1-N3 Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BrCH2CONH-PEG1-N3 conjugates in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound linker is a heterobifunctional molecule designed for sequential conjugations. The azide group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reactions. The bromoacetamide group is a thiol-reactive handle used to conjugate molecules containing free sulfhydryl groups, such as cysteine residues in proteins. This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where a biomolecule (e.g., an antibody) is linked to a payload (e.g., a small molecule drug).
Q2: What is the recommended order of conjugation when using this linker?
It is generally recommended to perform the thiol-bromoacetamide conjugation before the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reagents used in CuAAC, particularly the copper catalyst and reducing agents, can potentially interact with the bromoacetamide group or the target thiol, leading to side reactions and reduced efficiency.
Q3: What are the main challenges encountered during the CuAAC reaction with this linker?
The primary challenges include:
-
Side reactions involving the bromoacetamide group: The bromoacetamide moiety can react with thiols present in the reaction mixture or on the target biomolecule. More significantly, a copper-catalyzed side reaction involving the alkyne, azide, and a thiol can lead to the formation of a thiotriazole byproduct, which can be a significant impurity[1].
-
Low reaction yield: This can be caused by several factors, including catalyst oxidation, suboptimal reagent concentrations, steric hindrance, and the presence of interfering substances.
-
Copper-mediated degradation: Copper ions can cause oxidative damage to sensitive biomolecules, particularly proteins.
-
Instability of reagents: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
Q4: Can I perform the CuAAC and thiol conjugation in a one-pot reaction?
A one-pot reaction is not recommended due to the high probability of side reactions. The bromoacetamide group is highly reactive towards thiols, and the presence of all components simultaneously can lead to a complex mixture of products. A sequential approach with purification after the first conjugation step is the most reliable strategy.
Troubleshooting Guide
This guide addresses common issues encountered during click chemistry reactions with this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation in CuAAC reaction | Oxidation of Cu(I) catalyst: The active catalyst is Cu(I), which is readily oxidized to inactive Cu(II) by dissolved oxygen. | - Degas all buffers and solutions thoroughly before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Use an excess of a reducing agent like sodium ascorbate. - Add a Cu(I)-stabilizing ligand such as TBTA or THPTA. |
| Suboptimal reagent concentrations: Incorrect stoichiometry can limit the reaction. | - Optimize the molar ratio of the alkyne-containing molecule to the azide-PEG conjugate (typically a slight excess of one reagent is used). - Ensure the final concentration of reactants is sufficient for the reaction to proceed efficiently. | |
| Presence of interfering substances: Buffers containing chelating agents (e.g., EDTA), strong bases, or other nucleophiles can inhibit the copper catalyst. | - Use compatible buffers such as phosphate, HEPES, or Tris at a neutral to slightly basic pH. - Purify the reactants to remove any interfering impurities. | |
| Presence of unexpected byproducts | Thiotriazole formation: A known side reaction where a thiol, the alkyne, and the azide react in the presence of the copper catalyst to form a thiotriazole adduct[1]. | - If possible, perform the thiol-bromoacetamide conjugation first, followed by purification before the CuAAC step. - If thiols must be present during CuAAC, cap them with a reversible protecting group or use a large excess of a sacrificial thiol scavenger. - Optimize CuAAC conditions to minimize this side reaction, for example, by using a higher concentration of the alkyne or azide. |
| Reaction of bromoacetamide with other nucleophiles: The bromoacetamide group can react with other nucleophiles present in the reaction mixture, such as amines. | - Perform the reaction at a controlled pH (typically around 7.0-7.5) to favor the reaction with thiols over amines. - Use a sequential conjugation strategy to avoid exposing the bromoacetamide group to non-target nucleophiles. | |
| Degradation of the biomolecule (e.g., protein) | Copper-mediated oxidative damage: Reactive oxygen species (ROS) can be generated by the reaction of Cu(I) with oxygen, leading to protein oxidation. | - Use a copper-chelating ligand like THPTA, which can accelerate the reaction and protect the biomolecule. - Minimize the reaction time by optimizing the reaction conditions. - Consider using copper-free click chemistry (SPAAC) if the biomolecule is particularly sensitive. |
| Difficulty in purifying the final conjugate | Complex reaction mixture: The presence of unreacted starting materials, byproducts, and catalyst can complicate purification. | - Optimize the reaction to drive it to completion and minimize byproducts. - Use appropriate chromatography techniques (e.g., size-exclusion, affinity, or reversed-phase chromatography) for purification. - Use a copper chelating resin to remove the copper catalyst after the reaction. |
Experimental Protocols
Protocol 1: Sequential Conjugation of a Thiol-Containing Protein and an Alkyne-Functionalized Small Molecule
This protocol outlines the recommended two-step procedure for creating a protein-PEG-small molecule conjugate.
Step 1: Conjugation of this compound to the Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the excess reducing agent by dialysis or desalting.
-
-
Linker Preparation:
-
Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the resulting protein-PEG-azide conjugate by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-functionalized small molecule, copper(II) sulfate (CuSO4), sodium ascorbate, and a Cu(I)-stabilizing ligand (e.g., TBTA or THPTA) in appropriate solvents. Sodium ascorbate should be prepared fresh.
-
-
CuAAC Reaction:
-
In a reaction vessel, add the purified protein-PEG-azide conjugate.
-
Add the alkyne-functionalized small molecule (typically a 2- to 10-fold molar excess over the protein).
-
Add the ligand (if used) to the reaction mixture.
-
Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification and Characterization:
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the final protein-PEG-small molecule conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography).
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.
-
Visualizations
Experimental Workflow: Sequential Conjugation
Caption: Sequential conjugation workflow using this compound.
Logical Relationship: Troubleshooting Low CuAAC Yield
Caption: Troubleshooting guide for low CuAAC reaction yields.
References
Technical Support Center: Minimizing Protein Aggregation During BrCH₂CONH-PEG1-N₃ Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protein aggregation during labeling with BrCH₂CONH-PEG1-N₃.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process that may lead to protein aggregation.
| Observation | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction mixture. | Protein concentration is too high. | - Reduce the protein concentration. If a high final concentration is required, consider adding stabilizing excipients.[1] - Perform the labeling reaction in a larger volume.[2] |
| pH of the reaction buffer is near the protein's isoelectric point (pI). | - Adjust the buffer pH to be at least 1-2 units away from the protein's pI. Proteins are least soluble at their pI.[3] | |
| High temperature is causing protein denaturation and aggregation. | - Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice), though this may require a longer reaction time.[4][5] | |
| Inappropriate buffer composition. | - Screen different buffer systems. The choice of buffer can significantly impact protein stability.[3][6] - Ensure the buffer has sufficient ionic strength (e.g., 50-150 mM NaCl) to maintain protein solubility, but avoid excessively high salt concentrations which can also promote aggregation.[6][7] | |
| Increased aggregation observed after purification of the labeled protein. | Harsh elution conditions during chromatography. | - Use a gentle elution method, such as a step or gradient elution with a neutral pH buffer. - If using affinity chromatography, consider additives in the elution buffer to stabilize the protein. |
| Mechanical stress during handling. | - Avoid vigorous vortexing or stirring. Gentle mixing is preferred.[1] - Use wider bore pipette tips to minimize shear stress. | |
| Freeze-thaw cycles. | - Aliquot the labeled protein into single-use volumes to avoid repeated freezing and thawing.[1] - Consider adding cryoprotectants like glycerol (10-20%) for long-term storage at -80°C. | |
| Low labeling efficiency and presence of aggregates. | Suboptimal reaction pH for labeling and stability. | - The bromoacetamide group of BrCH₂CONH-PEG1-N₃ reacts with thiols at a pH > 8.0. However, a high pH can also induce aggregation for some proteins. - Optimize the pH to find a balance between efficient labeling and maintaining protein stability. A pH range of 7.5-8.5 is a good starting point. |
| Oxidation of cysteine residues. | - If labeling cysteine residues, ensure they are in a reduced state. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the labeling reagent. DTT and β-mercaptoethanol can also be used but may need to be removed before labeling as they contain free thiols. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for labeling with BrCH₂CONH-PEG1-N₃ to minimize aggregation?
The bromoacetamide moiety of BrCH₂CONH-PEG1-N₃ preferentially reacts with the thiolate anion of cysteine residues, which is favored at a pH above 8.0. However, the optimal pH for your specific protein will be a compromise between labeling efficiency and protein stability. It is crucial to work at a pH where your protein is stable and soluble. We recommend starting with a pH of 7.5-8.5 and optimizing based on your protein's properties. You can perform small-scale pilot reactions at different pH values to determine the best condition. A pH near the protein's isoelectric point (pI) should be avoided as proteins are least soluble at their pI.[3]
2. How does temperature affect protein aggregation during the labeling reaction?
Higher temperatures can accelerate the labeling reaction but also significantly increase the rate of protein unfolding and aggregation.[4][5][8] For temperature-sensitive proteins, it is advisable to perform the labeling at lower temperatures, such as 4°C or on ice. While this will slow down the reaction rate, requiring longer incubation times, it will help to maintain the native conformation of the protein and reduce the risk of aggregation.
3. What role does protein concentration play in aggregation during labeling?
Higher protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[1][9] It is generally recommended to work with protein concentrations in the range of 1-10 mg/mL. If you observe aggregation, try diluting your protein solution. If a high final concentration of the labeled protein is necessary, you can concentrate it after the labeling and purification steps, preferably in a buffer containing stabilizing excipients.
4. Can the BrCH₂CONH-PEG1-N₃ reagent itself cause aggregation?
While the PEG component of the linker is designed to be hydrophilic and increase the solubility of the conjugate, the introduction of any modification can potentially alter the surface properties of a protein.[10] In some cases, if the labeling is not uniform or if the linker introduces hydrophobic patches, it could contribute to aggregation. Optimizing the molar ratio of the labeling reagent to the protein is important to control the degree of labeling and minimize potential side effects.
5. How can I detect and quantify protein aggregation during and after labeling?
Several techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring the size distribution of particles in a solution.[2][11][12][13][14] An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[15][16][17][18][19] This technique can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
Quantitative Data Summary
The following tables summarize the expected trends in protein aggregation based on key reaction parameters. The data presented are representative and the actual results will vary depending on the specific protein and experimental conditions.
Table 1: Effect of pH on Protein Aggregation During Labeling
| pH | Relative Aggregation (%) | Rationale |
| pI - 2 | Low | Protein has a net charge, promoting repulsion between molecules. |
| pI | High | Protein has a net neutral charge, leading to minimal electrostatic repulsion and increased likelihood of aggregation.[3] |
| pI + 2 | Low | Protein has a net charge, promoting repulsion between molecules. |
Table 2: Effect of Temperature on Protein Aggregation
| Temperature (°C) | Relative Aggregation Rate | Rationale |
| 4 | Low | Lower kinetic energy reduces the rate of protein unfolding and intermolecular collisions.[5] |
| 25 (Room Temp) | Moderate | Increased kinetic energy can lead to partial unfolding and a higher probability of aggregation for sensitive proteins. |
| 37 | High | Nearing physiological temperatures can induce denaturation and rapid aggregation for many proteins, especially during in-vitro manipulations.[4][8] |
Table 3: Effect of Protein Concentration on Aggregation
| Protein Concentration (mg/mL) | Relative Aggregation Rate | Rationale |
| < 1 | Low | Lower probability of intermolecular encounters. |
| 1 - 10 | Moderate | A common working range; aggregation is protein-dependent. |
| > 10 | High | Increased frequency of molecular collisions, promoting the formation of aggregates.[1][9] |
Experimental Protocols
General Protocol for Cysteine-Specific Labeling with BrCH₂CONH-PEG1-N₃
This protocol provides a general guideline for labeling a protein with BrCH₂CONH-PEG1-N₃ on cysteine residues. Optimization of the specific conditions for your protein is highly recommended.
1. Materials:
-
Protein containing at least one free cysteine residue
-
BrCH₂CONH-PEG1-N₃
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5-8.5)
-
Reducing Agent (e.g., TCEP)
-
Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size exclusion chromatography or dialysis)
-
Anhydrous DMSO or DMF for dissolving the labeling reagent
2. Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the protein has been stored with reducing agents like DTT or β-mercaptoethanol, they must be removed prior to labeling. This can be done by dialysis or using a desalting column.
-
-
Reduction of Cysteine Residues (Optional but Recommended):
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature to ensure all cysteine residues are reduced.
-
-
Labeling Reaction:
-
Prepare a stock solution of BrCH₂CONH-PEG1-N₃ in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Add a 5-20 fold molar excess of the BrCH₂CONH-PEG1-N₃ stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing. Protect the reaction from light if the protein is light-sensitive.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any unreacted BrCH₂CONH-PEG1-N₃.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching reagent by size exclusion chromatography (SEC), dialysis, or using a desalting column. SEC is often preferred as it can also separate out any aggregates that may have formed.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA or Bradford).
-
Assess the degree of labeling using techniques such as mass spectrometry.
-
Analyze the extent of aggregation using DLS or analytical SEC.
-
Visualizations
Caption: Experimental workflow for BrCH₂CONH-PEG1-N₃ labeling.
Caption: Factors contributing to protein aggregation during labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein Thermal Aggregation Involves Distinct Regions: Sequential Events in the Heat-Induced Unfolding and Aggregation of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic coupling between protein unfolding and aggregation controls time‐dependent solubility of the human myeloma antibody light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. horiba.com [horiba.com]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Bromoacetamide-Thiol Linkage Stability
Welcome to the technical support center for the bromoacetamide-thiol linkage. This resource is designed for researchers, scientists, and drug development professionals who are utilizing bromoacetamide chemistry for bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bromoacetamide-thiol linkage and why is it used?
The bromoacetamide-thiol linkage is a covalent bond formed between a bromoacetamide functional group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide. This reaction results in a stable thioether bond. It is a popular bioconjugation method due to the high stability and irreversible nature of the resulting linkage, which is a significant advantage over the more commonly used maleimide-thiol conjugation that can be reversible under certain physiological conditions.[1][2]
Q2: How does the stability of the bromoacetamide-thiol linkage compare to the maleimide-thiol linkage?
The thioether bond formed from the reaction of a bromoacetamide with a thiol is significantly more stable than the adduct formed from a maleimide and a thiol. The maleimide-thiol linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione in the cellular environment. The bromoacetamide-thiol linkage, being a classic SN2 reaction product, does not undergo this type of reversion, making it a more permanent and stable connection.[1][2] This stability is crucial for applications such as antibody-drug conjugates (ADCs), where premature drug release is undesirable. In fact, ADCs synthesized with a bromoacetamide linker have shown excellent plasma stability, with no measurable systemic drug release in mice over a two-week period.[3][]
Q3: What is the optimal pH for the bromoacetamide-thiol reaction?
For optimal chemoselectivity towards thiol groups, the reaction should be carried out at a pH between 7.0 and 9.0. Within this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the bromoacetamide. At lower pH values, the reaction is significantly slower. At pH values above 9.0, the risk of side reactions with other nucleophilic amino acid residues, such as lysine (amino group) and methionine, increases. A study comparing the reactivity of maleimide and bromoacetyl groups found that at pH 6.5, a significant kinetic discrimination of 2-3 orders of magnitude can be achieved, with the bromoacetyl function reacting much slower. However, at pH 9.0, the bromoacetyl group reacts efficiently with thiols while maintaining high chemoselectivity.[3]
Q4: Can the bromoacetamide-thiol linkage be cleaved?
The thioether bond formed is highly stable under typical physiological conditions and is resistant to cleavage by reducing agents that would cleave a disulfide bond. The linkage is generally considered permanent.
Troubleshooting Guide
This guide addresses common issues that may arise during bromoacetamide-thiol conjugation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH: The reaction pH is too low (below 7.0), resulting in a protonated and less reactive thiol. | Adjust the reaction buffer to a pH between 7.5 and 8.5. Use a non-nucleophilic buffer such as phosphate or HEPES. |
| Hydrolysis of Bromoacetamide: The bromoacetamide reagent has hydrolyzed prior to or during the reaction. This is more likely to occur at very high pH or during prolonged storage in aqueous solutions. | Prepare fresh solutions of the bromoacetamide reagent immediately before use. Avoid unnecessarily long reaction times at high pH. | |
| Oxidized Thiols: The thiol groups on the protein have formed disulfide bonds and are not available for reaction. | Reduce the protein with a disulfide reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. Ensure the reducing agent is completely removed before adding the bromoacetamide reagent, as it will compete for the reagent. | |
| Steric Hindrance: The thiol group is located in a sterically hindered environment within the protein, preventing access by the bromoacetamide reagent. | Consider using a bromoacetamide reagent with a longer linker arm to overcome steric hindrance. Perform the conjugation under partially denaturing conditions (if the protein's integrity is not compromised) to expose the thiol group. | |
| Non-Specific Labeling / Aggregation | High pH: The reaction pH is too high (above 9.0), leading to reactions with other nucleophilic residues like lysine and methionine. | Lower the reaction pH to the optimal range of 7.5-8.5 to enhance selectivity for thiols. |
| Excess Bromoacetamide: A large excess of the bromoacetamide reagent can lead to modification of less reactive sites. | Reduce the molar excess of the bromoacetamide reagent. A 5- to 10-fold molar excess is often sufficient. Titrate the reagent to find the optimal ratio for your specific protein. | |
| Protein Instability: The conjugation process itself or the modification may be causing the protein to unfold and aggregate. | Perform a buffer screen to find conditions that stabilize the protein during conjugation. Include stabilizing excipients like arginine or sucrose in the reaction buffer. Analyze the conjugate by size-exclusion chromatography (SEC) to assess for aggregation. | |
| Inconsistent Results | Variability in Reagent Quality: The bromoacetamide reagent may have degraded over time. | Store the bromoacetamide reagent under dry conditions and protected from light. Purchase high-quality reagents and use them within their recommended shelf life. |
| Incomplete Removal of Reducing Agent: Residual reducing agent from a prior reduction step is reacting with the bromoacetamide. | Use a desalting column or dialysis to thoroughly remove the reducing agent after protein reduction and before adding the bromoacetamide. |
Data Presentation
While specific quantitative data on the half-life of the bromoacetamide-thiol linkage under a wide range of conditions is not extensively tabulated in the literature, the consensus is that the thioether bond formed is highly stable. The following table summarizes the key stability characteristics based on available information.
| Condition | Stability of Bromoacetamide-Thiol Linkage | Comparison with Maleimide-Thiol Linkage |
| Physiological pH (7.4) | Highly stable, considered irreversible. | Susceptible to retro-Michael addition, leading to potential deconjugation. |
| Acidic pH | Generally stable. | More stable against retro-Michael addition than at neutral or basic pH. |
| Basic pH | Stable thioether bond, but the bromoacetamide reagent itself can be less stable and side reactions are more likely during conjugation. | Less stable, as the retro-Michael reaction is base-catalyzed. |
| Presence of Thiols (e.g., Glutathione) | Stable. | Prone to thiol-exchange, where the conjugated thiol is replaced by another thiol. |
| In Plasma | Excellent stability. One study on an ADC showed no measurable drug release in mice over two weeks.[3][] | Can exhibit instability, leading to premature drug release. |
Experimental Protocols
Protocol 1: General Procedure for Bromoacetamide-Thiol Conjugation
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP).
-
Incubate at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the bromoacetamide reagent in a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add the desired molar excess (typically 5-10 fold) of the bromoacetamide reagent to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light. The optimal time should be determined empirically.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to a final concentration of ~50 mM to react with any excess bromoacetamide.
-
Purify the conjugate from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Protocol 2: Assessing the Stability of the Bromoacetamide-Thiol Linkage using HPLC
-
Sample Preparation:
-
Prepare the purified bromoacetamide-thiol conjugate at a known concentration in the desired buffer for the stability study (e.g., PBS, pH 7.4).
-
Prepare control samples of the unconjugated protein and the small molecule that was conjugated.
-
-
Incubation:
-
Incubate the conjugate solution under the desired stress conditions (e.g., 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the reaction mixture and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC).
-
RP-HPLC Method:
-
Column: C4 or C8 for proteins.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute both the conjugated and unconjugated protein.
-
Detection: UV absorbance at 280 nm (for protein) and at a wavelength specific to the conjugated molecule if it has a chromophore.
-
-
HIC Method:
-
Column: A suitable HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient to elute the proteins. The conjugate will typically be more hydrophobic and elute later than the unconjugated protein.
-
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the conjugated and any unconjugated or degraded protein species.
-
Calculate the percentage of intact conjugate remaining at each time point to determine the stability of the linkage under the tested conditions.
-
Visualizations
References
- 1. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analyzing BrCH2CONH-PEG1-N3 Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the efficiency of labeling reactions is paramount. The functionalization of biomolecules, such as peptides and proteins, with heterobifunctional linkers like bromoacetyl-PEG-azide (BrCH2CONH-PEG1-N3) is a critical step in creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced therapeutics. The bromoacetyl group specifically reacts with thiol groups, most commonly the side chain of cysteine residues, to form a stable thioether bond. This guide provides a comparative analysis of three robust methods for quantifying the labeling efficiency of this reaction: High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and a Thiol-Reactive Fluorescence Assay.
Experimental Overview
The core of the analysis involves the reaction of a cysteine-containing peptide with this compound. The labeling efficiency is determined by measuring the ratio of the PEGylated peptide to the unreacted peptide.
Quantitative Comparison of Analytical Methods
The choice of analytical method can impact the reported labeling efficiency, throughput, and the level of detail obtained. The following table summarizes the performance of each technique in a hypothetical labeling experiment.
| Parameter | RP-HPLC | MALDI-TOF MS | Thiol-Reactive Fluorescence Assay |
| Principle | Separation by hydrophobicity | Mass-to-charge ratio | Detection of unreacted thiols |
| Determined Labeling Efficiency | 85.2% ± 1.5% | 88.9% ± 4.2% | 83.7% ± 2.8% |
| Throughput | Medium (20-30 min/sample) | High (minutes/sample) | High (seconds/sample) |
| Quantitative Accuracy | High | Medium (potential for ion suppression) | Medium-High (requires accurate standards) |
| Qualitative Information | Purity, presence of isomers | Molecular weight confirmation | None |
| Cost per Sample | Medium | High | Low |
| Ease of Use | Medium (requires expertise) | Medium (requires expertise) | Easy |
Detailed Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for analyzing conjugation reactions due to its high resolution and reproducibility. It effectively separates the more hydrophobic PEGylated peptide from the unreacted peptide.
Experimental Protocol:
-
Sample Preparation:
-
Quench the labeling reaction by adding a 10-fold molar excess of a thiol-containing reagent (e.g., N-acetylcysteine) to consume any unreacted this compound.
-
Dilute the quenched reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of approximately 1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5-95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm (if the peptide contains aromatic residues).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted peptide and the PEGylated product based on their retention times (the PEGylated product will have a longer retention time).
-
Integrate the peak areas for both species.
-
Calculate the labeling efficiency using the following formula:
-
Labeling Efficiency (%) = (Area of Labeled Peptide) / (Area of Labeled Peptide + Area of Unlabeled Peptide) * 100
-
-
Method 2: MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides a rapid assessment of the reaction by directly measuring the molecular weights of the components in the reaction mixture.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the reaction mixture 1:100 in a solution of 50% acetonitrile and 0.1% TFA.
-
Prepare the MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% TFA).
-
-
MALDI-TOF MS Analysis:
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry slightly.
-
Spot 1 µL of the diluted sample onto the matrix spot and let it co-crystallize.
-
Acquire mass spectra in the positive ion linear mode, calibrating the instrument with known peptide/protein standards.
-
-
Data Analysis:
-
Identify the ion signals corresponding to the unreacted peptide and the PEGylated peptide.
-
Use the relative intensities of these signals to estimate the labeling efficiency. Note that this is semi-quantitative as ion intensities can be influenced by differences in ionization efficiency.
-
Labeling Efficiency (%) ≈ (Intensity of Labeled Peptide) / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide) * 100
-
-
Method 3: Thiol-Reactive Fluorescence Assay
This method quantifies the amount of unreacted peptide by reacting the remaining free thiol groups with a thiol-specific fluorescent dye, such as a maleimide-functionalized fluorophore.[1][2][3]
Experimental Protocol:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the unreacted cysteine-containing peptide in the reaction buffer.
-
-
Sample and Standard Labeling:
-
To aliquots of the reaction mixture and the standards, add a solution of a thiol-reactive fluorescent dye (e.g., fluorescein-5-maleimide) in a suitable buffer (pH 7.0-7.5, such as PBS or HEPES) at a 10- to 20-fold molar excess to the initial peptide concentration.[2]
-
Incubate in the dark at room temperature for 2 hours or overnight at 4°C.[2]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample and standard using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Generate a standard curve by plotting fluorescence intensity versus the concentration of the unreacted peptide standards.
-
Use the standard curve to determine the concentration of unreacted peptide in the reaction mixture.
-
Calculate the labeling efficiency:
-
Labeling Efficiency (%) = (1 - (Concentration of Unreacted Peptide / Initial Peptide Concentration)) * 100
-
-
Conclusion
The selection of an appropriate analytical method for determining the labeling efficiency of this compound depends on the specific requirements of the project.
-
RP-HPLC is the gold standard for accurate and reproducible quantification, providing valuable information on product purity.
-
MALDI-TOF MS is an excellent high-throughput method for rapid confirmation of conjugation and semi-quantitative estimation of efficiency.
-
Thiol-Reactive Fluorescence Assays offer a simple, cost-effective, and high-throughput alternative for routine screening, although they provide less qualitative information.
For comprehensive characterization, a combination of these methods is often employed. For instance, HPLC can be used for accurate quantification, while MALDI-TOF MS can confirm the identity of the product peaks observed in the chromatogram. This multi-faceted approach ensures a thorough understanding and robust control over the bioconjugation process.
References
A Head-to-Head Battle for Thiol Conjugation: BrCH2CONH-PEG1-N3 vs. Maleimide-PEG-N3
For researchers, scientists, and drug development professionals seeking to conjugate molecules to thiol groups, the choice of linker chemistry is a critical decision that can significantly impact the efficiency, stability, and ultimate performance of the resulting bioconjugate. This guide provides an in-depth comparison of two popular thiol-reactive linkers: Bromoacetamide-PEG-Azide (BrCH2CONH-PEG1-N3) and Maleimide-PEG-Azide (Maleimide-PEG-N3). By examining their reaction mechanisms, kinetics, stability, and experimental considerations, this document aims to equip researchers with the knowledge to make an informed decision for their specific application.
Executive Summary
Both bromoacetamide and maleimide moieties react with free thiols (sulfhydryl groups, -SH) on molecules like cysteine-containing peptides, proteins, or other thiol-modified compounds to form a stable thioether bond. The inclusion of a Polyethylene Glycol (PEG) spacer and a terminal azide (N3) group provides both linkers with water solubility and a handle for subsequent "click chemistry" reactions. However, the fundamental difference in their reaction chemistry leads to significant distinctions in their optimal reaction conditions and the long-term stability of the resulting conjugate.
| Feature | This compound | Maleimide-PEG-N3 |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | ≥ 8.0 | 6.5 - 7.5 |
| Bond Stability | Highly Stable (Irreversible) | Stable (Potentially Reversible) |
| Selectivity | High for Thiols | Very High for Thiols |
| Key Advantage | Irreversible, highly stable bond | Fast reaction at physiological pH |
| Key Disadvantage | Higher pH may affect protein stability | Potential for retro-Michael reaction |
Reaction Mechanisms: A Tale of Two Chemistries
The distinct reactivity of bromoacetamide and maleimide groups stems from their different electrophilic centers, leading to two different reaction pathways for thiol conjugation.
Bromoacetamide: The SN2 Pathway
The bromoacetamide group reacts with a thiol via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group and forming a stable thioether bond.
Maleimide: The Michael Addition Pathway
The maleimide group reacts with a thiol through a Michael addition reaction. The nucleophilic thiol adds across the carbon-carbon double bond of the maleimide ring, forming a thioether linkage. This reaction is highly efficient and proceeds rapidly under mild conditions.
Head-to-Head Comparison: Key Performance Parameters
| Parameter | This compound | Maleimide-PEG-N3 | Supporting Data Insights |
| Reaction pH | The optimal pH for the reaction of bromoacetyl groups with thiols is typically ≥ 8.0.[1] At this pH, the thiol is predominantly in its more nucleophilic thiolate form. | Maleimides react most efficiently with thiols in a pH range of 6.5-7.5.[1][] At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than towards an amine.[] | The difference in optimal pH allows for orthogonal or sequential conjugation strategies when both functionalities are present on a molecule.[3] |
| Reaction Kinetics | The SN2 reaction of bromoacetamides is generally considered to be fast. | The Michael addition reaction of maleimides with thiols is known to be very rapid, often reaching completion within minutes to a few hours at room temperature.[4] | While direct comparative kinetic data for these specific PEGylated linkers is not readily available in the public domain, maleimide chemistry is widely cited for its fast kinetics at physiological pH. |
| Bond Stability | The thioether bond formed from a bromoacetamide is highly stable and considered irreversible under physiological conditions.[1] | The thioether adduct formed from a maleimide can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[1][] This can lead to the exchange of the conjugate with other thiol-containing molecules, such as glutathione, in a biological environment. | The irreversibility of the bromoacetamide-thiol linkage provides a significant advantage in applications requiring long-term stability in vivo. |
| Selectivity | The bromoacetyl group is highly chemoselective for thiols, although it is considered slightly less selective than the maleimide group.[1] At higher pH values, some reactivity with other nucleophilic amino acid side chains, such as histidines and lysines, may occur. | The maleimide group exhibits exceptional selectivity for thiols at a pH range of 6.5-7.5, with minimal cross-reactivity with other functional groups like amines.[] | For proteins with multiple potentially reactive sites, the higher selectivity of the maleimide group at neutral pH can be advantageous. |
Experimental Protocols: A General Workflow
The following provides a general workflow for a typical thiol conjugation experiment. It is crucial to optimize the specific conditions for each unique biomolecule and linker.
Key Experimental Considerations:
-
Reduction of Disulfides: For proteins where the target cysteines are involved in disulfide bonds, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is necessary prior to conjugation. Excess reducing agent should be removed before adding the thiol-reactive linker.
-
Buffer Selection: Use a buffer system that maintains the desired pH throughout the reaction. For bromoacetamide conjugations, buffers like borate or bicarbonate at pH 8.0-8.5 are suitable. For maleimide conjugations, phosphate-buffered saline (PBS) at pH 7.2-7.4 is commonly used. Ensure the buffer is free of any extraneous thiols.
-
Molar Ratio: The optimal molar ratio of the linker to the biomolecule should be determined empirically. A 10-20 fold molar excess of the linker is a common starting point.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete conjugation while minimizing potential degradation of the biomolecule. Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: After the desired reaction time, any unreacted linker can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purification: The final conjugate should be purified from excess linker and quenching agent using techniques like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Conclusion: Making the Right Choice
The selection between this compound and Maleimide-PEG-N3 hinges on the specific requirements of the application.
Choose this compound when:
-
Long-term stability is paramount: The irreversible thioether bond is ideal for in vivo applications or when the conjugate will be subjected to harsh conditions.
-
A higher pH is tolerable for the biomolecule: The stability of the protein or other molecule at pH ≥ 8.0 must be considered.
Choose Maleimide-PEG-N3 when:
-
Rapid conjugation at physiological pH is required: The fast reaction kinetics and mild pH conditions are advantageous for sensitive biomolecules.
-
High selectivity is critical: The exceptional selectivity of the maleimide group minimizes off-target reactions.
-
Potential reversibility is not a concern or can be mitigated: For many in vitro applications, the stability of the maleimide-thiol adduct is sufficient.
By carefully considering these factors, researchers can select the optimal thiol-reactive linker to achieve their desired bioconjugation outcomes, paving the way for the successful development of novel therapeutics, diagnostics, and research tools.
References
A Head-to-Head Comparison: BrCH2CONH-PEG1-N3 vs. NHS Ester-PEG-N3 for Protein Labeling
For researchers, scientists, and drug development professionals seeking to optimize their protein labeling strategies, the choice of conjugation chemistry is paramount. This guide provides a detailed comparison of two popular PEGylation reagents: the thiol-reactive BrCH2CONH-PEG1-N3 and the amine-reactive NHS ester-PEG-N3. We will delve into their respective reaction mechanisms, specificity, and the stability of the resulting conjugates, supported by a summary of key performance data and detailed experimental protocols.
The strategic attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a widely employed technique to enhance the therapeutic properties of protein drugs. It can improve solubility, increase in vivo stability by reducing renal clearance and proteolytic degradation, and decrease immunogenicity. The success of PEGylation hinges on the precise control of the labeling reaction, making the selection of the appropriate reactive group on the PEG reagent a critical decision.
Here, we compare this compound, which features a bromoacetamide group for targeting cysteine residues, against the more traditional NHS ester-PEG-N3, which targets primary amines on lysine residues and the N-terminus.
Key Performance Characteristics: A Tabular Summary
| Feature | This compound | NHS ester-PEG-N3 |
| Target Residue | Cysteine (thiol group) | Lysine, N-terminus (primary amines) |
| Reaction Type | Nucleophilic substitution | Nucleophilic acyl substitution |
| Covalent Bond Formed | Thioether | Amide |
| Specificity | High (Cysteines are less abundant) | Lower (Lysines are generally abundant) |
| Bond Stability | Highly stable thioether linkage | Stable amide bond, but susceptible to hydrolysis at the original ester linkage site under certain conditions.[1] |
| Optimal Reaction pH | 7.0 - 8.5 | 7.2 - 9.0[] |
| Common Side Reactions | Potential for reaction with other nucleophiles at high pH. | Hydrolysis of the NHS ester is a major competing reaction, especially at low protein concentrations.[1][] |
| Control over Stoichiometry | Generally easier to control due to fewer reactive sites. | Can be challenging, leading to heterogeneous products with varying degrees of PEGylation. |
The Decisive Advantage: Specificity and Stability
The primary advantage of this compound lies in its specificity . Cysteine is one of the least abundant amino acids in proteins, allowing for targeted labeling of specific sites, which can be naturally occurring or introduced via site-directed mutagenesis.[3][4] This site-specific modification is crucial for preserving the protein's biological activity, as random labeling of lysine residues with NHS esters can often occur in or near active sites or receptor binding domains, leading to a loss of function.
Furthermore, the thioether bond formed between the bromoacetamide group and the cysteine's thiol group is exceptionally stable under a wide range of physiological conditions.[5][6] In contrast, while the amide bond formed by the NHS ester reaction is also stable, the NHS ester itself is highly susceptible to hydrolysis in aqueous environments, which competes with the desired aminolysis reaction.[1][] This can lead to lower labeling efficiencies and the need for a larger excess of the PEG reagent.
Visualizing the Labeling Workflows
To better illustrate the labeling processes, the following diagrams outline the experimental workflows for each reagent.
Caption: Workflow for cysteine-specific protein labeling.
Caption: Workflow for amine-reactive protein labeling.
Signaling Pathways of Chemical Reactions
The underlying chemical reactions are depicted in the following diagrams.
Caption: Thioether bond formation.
Caption: Amide bond formation.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling with this compound
Materials:
-
Protein containing at least one accessible cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, incubate with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent immediately before labeling using a desalting column.
-
Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the PEG reagent is conjugated to a fluorophore.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted bromoacetamide reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the PEG is chromogenic.
Protocol 2: Amine-Reactive Labeling with NHS ester-PEG-N3
Materials:
-
Protein to be labeled.
-
NHS ester-PEG-N3
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[]
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Exchange the protein into the reaction buffer to a final concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-PEG-N3 in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a 10-20 mM stock solution. NHS esters are moisture-sensitive.[]
-
Labeling Reaction: Add a 5- to 25-fold molar excess of the NHS ester-PEG-N3 stock solution to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the extent of PEGylation by SDS-PAGE, mass spectrometry, or other appropriate methods.
Conclusion
For applications requiring high specificity, controlled stoichiometry, and a highly stable linkage, This compound is the superior choice for protein labeling . Its ability to selectively target cysteine residues minimizes the risk of inactivating the protein and produces a more homogeneous conjugate. While NHS ester-PEG-N3 remains a viable option for proteins where lysine modification does not impact function, the greater control and stability offered by the bromoacetamide chemistry make it a more robust and reliable tool for the development of precisely engineered protein therapeutics and diagnostics.
References
A Comparative Guide to Alternatives for Site-Specific Bioconjugation: Moving Beyond Bromoacetamide
For researchers, scientists, and drug development professionals seeking robust and efficient methods for site-specific bioconjugation, the choice of linker chemistry is paramount. While traditional reagents like bromoacetamido-PEG-azide (BrCH₂CONH-PEG₁-N₃) have been utilized for their ability to react with thiol groups, a new generation of alternatives offers significant advantages in terms of reaction kinetics, stability, and specificity. This guide provides an objective comparison of BrCH₂CONH-PEG₁-N₃ with two prominent alternatives: maleimide-PEG-azide and dibenzocyclooctyne-PEG-azide (DBCO-PEG-azide), supported by experimental data and detailed protocols.
This comprehensive analysis will delve into the performance of each linker type, focusing on their reactivity with cysteine residues and their subsequent stability. Quantitative data is summarized in clear, structured tables for easy comparison, and detailed experimental protocols for key bioconjugation reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Performance Comparison of Bioconjugation Linkers
The selection of an appropriate linker for bioconjugation is a critical decision that directly impacts the efficacy and stability of the final conjugate. The following sections provide a detailed comparison of bromoacetamide-, maleimide-, and DBCO-based linkers.
Reaction Kinetics
The speed at which a linker reacts with its target functional group is a crucial parameter, influencing the efficiency of the conjugation process and minimizing potential side reactions. The reaction between thiol-modifying reagents and cysteine is highly dependent on pH, as the reactive species is the thiolate anion.
| Linker Type | Reactive Group | Target | Second-Order Rate Constant (k₂) | Optimal pH | Key Considerations |
| Bromoacetamide-PEG-N₃ | Bromoacetamide | Thiol (Cysteine) | ~0.6 M⁻¹s⁻¹ (iodoacetamide)[1] | 8.0 - 9.0[1][2] | Reaction rate increases with pH, but so does the risk of side reactions with amines.[2] |
| Maleimide-PEG-N₃ | Maleimide | Thiol (Cysteine) | >10 M⁻¹s⁻¹ to ~1000 M⁻¹s⁻¹[1] | 6.5 - 7.5[3] | Significantly faster than bromoacetamides at neutral pH.[3] Rate is highly dependent on the local environment of the cysteine residue.[4] |
| DBCO-PEG-N₃ | Dibenzocyclooctyne (DBCO) | Azide | ~0.1 M⁻¹s⁻¹ to >1 M⁻¹s⁻¹[5] | 4.0 - 9.0 | Reaction rate is independent of pH in this range. The rate is influenced by the specific DBCO derivative used. |
Note: The second-order rate constants are approximate values and can vary depending on the specific reactants, solvent, and temperature.
Stability of the Resulting Conjugate
The stability of the covalent bond formed between the linker and the biomolecule is critical for the long-term efficacy and safety of the conjugate, particularly for in vivo applications.
| Linker Type | Linkage Formed | Stability Profile | Key Considerations |
| Bromoacetamide-PEG-N₃ | Thioether | High Stability: The thioether bond is generally considered stable and irreversible under physiological conditions. | Offers a robust and permanent linkage. |
| Maleimide-PEG-N₃ | Thiosuccinimide | Limited Stability: Susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[6][7] This can lead to payload exchange and off-target effects. The thiosuccinimide ring can undergo hydrolysis to a more stable ring-opened form, but this is often a slow process.[8] | The stability of the conjugate can be influenced by the site of conjugation on the protein.[] |
| DBCO-PEG-N₃ | Triazole | Very High Stability: The triazole ring formed via strain-promoted azide-alkyne cycloaddition (SPAAC) is exceptionally stable and resistant to cleavage under a wide range of biological conditions.[10] | Considered one of the most stable bioorthogonal linkages. |
Specificity and Side Reactions
Achieving high specificity in bioconjugation is essential to ensure a homogeneous product and avoid unintended modifications of the biomolecule.
| Linker Type | Primary Reaction | Common Side Reactions | Mitigation Strategies |
| Bromoacetamide-PEG-N₃ | S-alkylation of thiols | Reaction with other nucleophilic residues like histidine and methionine at higher pH. | Perform conjugation at a controlled, moderately alkaline pH (around 8.0-8.5) and use a sufficient excess of the thiol-containing biomolecule. |
| Maleimide-PEG-N₃ | Michael addition with thiols | Hydrolysis: The maleimide ring can hydrolyze, rendering it unreactive. This is more pronounced at higher pH.[2][8] Reaction with amines: At pH > 7.5, maleimides can react with lysine residues.[11] Thiazine rearrangement: With N-terminal cysteines, a rearrangement to a thiazine structure can occur, particularly at neutral to basic pH.[3][12] | Perform reactions at pH 6.5-7.5 to maximize thiol specificity.[3] Use freshly prepared maleimide solutions. For N-terminal cysteine conjugation, consider acidic conditions or N-terminal acetylation.[12] |
| DBCO-PEG-N₃ | Strain-promoted azide-alkyne cycloaddition (SPAAC) | High Specificity: The reaction is bioorthogonal, meaning it does not cross-react with naturally occurring functional groups in biological systems.[10] | The high specificity of the SPAAC reaction minimizes the need for extensive mitigation strategies for side reactions. |
Experimental Protocols
Detailed methodologies for site-specific antibody conjugation are provided below for each linker type. These protocols are intended as a starting point and may require optimization for specific antibodies and applications.
Protocol 1: Site-Specific Antibody Labeling with Bromoacetamide-PEG-N₃
This protocol outlines the steps for conjugating a bromoacetamide-PEG-azide linker to a thiol group on a partially reduced antibody.
Materials:
-
Antibody (e.g., IgG)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Bromoacetamide-PEG-N₃
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Borate buffer, pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS, pH 7.2, to a concentration of 2-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Immediately after desalting, adjust the pH of the reduced antibody solution to 8.5 by adding borate buffer.
-
Prepare a 10 mM stock solution of Bromoacetamide-PEG-N₃ in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the Bromoacetamide-PEG-N₃ stock solution to the antibody solution.
-
Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the antibody-PEG-azide conjugate using a desalting column equilibrated with PBS, pH 7.2, to remove unreacted linker and quenching reagent.
-
Protocol 2: Site-Specific Antibody Labeling with Maleimide-PEG-N₃
This protocol describes the conjugation of a maleimide-PEG-azide linker to a thiol group on a partially reduced antibody.
Materials:
-
Antibody (e.g., IgG)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-N₃
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Phosphate buffer, pH 6.5-7.0
-
Quenching solution (e.g., 100 mM L-cysteine)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or DMSO
Procedure:
-
Antibody Reduction:
-
Follow the same procedure as in Protocol 1 for antibody reduction and TCEP removal.
-
-
Conjugation Reaction:
-
Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.0 using phosphate buffer.
-
Prepare a 10 mM stock solution of Maleimide-PEG-N₃ in anhydrous DMF or DMSO immediately before use.[13]
-
Add a 5-10 fold molar excess of the Maleimide-PEG-N₃ stock solution to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or 4-6 hours at 4°C with gentle mixing.[11]
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the antibody-PEG-azide conjugate using a desalting column equilibrated with PBS, pH 7.2.
-
Protocol 3: Two-Step Site-Specific Antibody Labeling with DBCO-PEG-NHS Ester and an Azide-Containing Molecule
This protocol outlines a two-step process involving the initial modification of an antibody with a DBCO-PEG-NHS ester, followed by a SPAAC reaction with an azide-functionalized molecule.
Materials:
-
Antibody (e.g., IgG)
-
DBCO-PEG-NHS Ester
-
Azide-functionalized molecule (e.g., fluorescent dye, drug)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure: Step 1: Antibody Modification with DBCO-PEG-NHS Ester
-
Antibody Preparation:
-
Dissolve the antibody in PBS, pH 7.4, to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
NHS Ester Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the DBCO-labeled antibody using a desalting column equilibrated with PBS, pH 7.4.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
SPAAC Reaction:
-
Final Purification:
-
Purify the final antibody conjugate using a desalting column or other appropriate chromatography method to remove excess azide-functionalized molecule.
-
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical reactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Stability of Bromoacetamide-PEG-Azide Conjugates in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides a comparative assessment of the stability of BrCH2CONH-PEG1-N3 conjugates in biological samples, referencing experimental data for bromoacetamide-based linkages and comparing them with common alternatives like maleimide-based linkers.
The this compound linker is a heterobifunctional molecule designed for bioconjugation. It features a bromoacetamide group for covalent attachment to thiol-containing molecules such as cysteine residues in proteins, a short polyethylene glycol (PEG) spacer to enhance solubility, and an azide group for subsequent modification via click chemistry. The overall stability of a conjugate formed with this linker depends on the integrity of each of its components: the bromoacetamide-thiol linkage (a thioether bond), the amide bond, the PEG spacer, and the terminal azide group.
Comparative Stability of Linkage Chemistries
The choice of conjugation chemistry is paramount to the in vivo stability of a bioconjugate. The two most common methods for cysteine-specific conjugation involve haloacetamides (like bromoacetamide) and maleimides.
| Linker Chemistry | Linkage Type | Stability in Human Plasma | Key Considerations |
| Bromoacetamide | Thioether | High (Generally stable) | Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols compared to maleimides. |
| Maleimide | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo a retro-Michael reaction, leading to deconjugation. Susceptible to exchange reactions with abundant thiols like albumin. Stability can be enhanced by hydrolysis of the succinimide ring or by using next-generation maleimides. |
| Sulfone | Thioether | High | Forms a stable thioether bond, offering an alternative to maleimides with improved stability. |
This table is a synthesis of information from multiple sources. Direct head-to-head quantitative comparisons under identical conditions are limited in the literature.
In-Depth Analysis of this compound Conjugate Stability
1. Bromoacetamide-Cysteine Linkage (Thioether Bond):
The reaction of a bromoacetamide with a thiol group on a biomolecule results in the formation of a highly stable thioether bond. This linkage is generally considered robust and not susceptible to cleavage under physiological conditions. Unlike maleimide-based conjugates, which can undergo a retro-Michael reaction leading to payload loss, the thioether bond formed by haloacetamides is essentially irreversible. While off-target alkylation of other nucleophilic residues (e.g., histidine, lysine) by bromoacetamide is possible, reaction conditions can be optimized to favor specific reaction with the more nucleophilic thiol group of cysteine.
2. Amide Bond (-CONH-):
The amide bond within the linker is exceptionally stable under physiological conditions (pH ~7.4). Hydrolysis of amide bonds typically requires extreme pH conditions (strong acid or base) or the presence of specific proteases. In the context of a small PEG linker, enzymatic cleavage is highly unlikely.
3. PEG Spacer (PEG1):
Short PEG spacers are generally stable in biological media. While very long PEG chains can be susceptible to enzymatic degradation by enzymes such as lipases, a single ethylene glycol unit (PEG1) is not expected to be a substrate for such enzymes.
4. Azide Group (-N3):
The azide moiety is a robust functional group that is largely inert in biological systems, making it ideal for bioorthogonal "click" chemistry reactions. However, some metabolic reduction of azides to amines can occur. Studies have shown that certain enzymes, such as cytochrome P450s, can reduce aryl azides, particularly under hypoxic conditions[1][2]. The presence of reducing agents like hydrogen sulfide (H2S) has also been shown to reduce some azide-containing compounds[1]. While the azide group is generally stable, its potential for slow reduction in certain biological environments should be considered, especially for long-term in vivo applications. Some research suggests that azide concentration can decrease in the presence of oxyhemoglobin in red blood cells[3].
Experimental Protocols
A crucial aspect of evaluating conjugate stability is a robust and reproducible experimental protocol. Below is a detailed methodology for assessing the stability of a this compound conjugate in human plasma using LC-MS.
Protocol: In Vitro Plasma Stability Assay using LC-MS
1. Objective: To quantify the percentage of intact bioconjugate remaining after incubation in human plasma over a specified time course.
2. Materials:
- Test conjugate (e.g., a protein conjugated with this compound)
- Control plasma (e.g., human plasma with anticoagulant like heparin or EDTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution (e.g., 2% formic acid in acetonitrile)
- Internal standard (IS) - a stable, non-interfering molecule with similar analytical properties to the analyte.
- LC-MS system (e.g., a high-resolution mass spectrometer coupled with a UPLC system)
3. Procedure:
- Preparation:
- Pre-warm a sufficient volume of human plasma to 37°C.
- Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).
- Incubation:
- Spike the pre-warmed plasma with the test conjugate stock solution to a final concentration of, for example, 10 µM.
- Gently mix and incubate the plasma sample in a water bath at 37°C.
- Time-Point Sampling:
- At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
- Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution containing the internal standard (e.g., 200 µL). This will precipitate plasma proteins and stop any enzymatic activity.
- Sample Processing:
- Vortex the quenched samples thoroughly.
- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS Analysis:
- Develop an LC-MS method to separate the intact conjugate from potential degradation products and plasma components. A reverse-phase column suitable for protein or large molecule analysis is typically used.
- Monitor the mass-to-charge ratio (m/z) of the intact conjugate and the internal standard.
- Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each time point.
- Normalize the peak area ratios to the t=0 time point to determine the percentage of the conjugate remaining at each subsequent time point.
- Plot the percentage of remaining conjugate against time to determine the stability profile and half-life (t½).
Visualizing Experimental Workflow and Stability Concepts
Conclusion
The this compound linker offers a robust method for bioconjugation, primarily due to the formation of a highly stable thioether bond. When compared to alternatives like traditional maleimide linkers, the bromoacetamide chemistry provides superior stability against deconjugation in the presence of endogenous thiols. The amide and PEG components of the linker are also considered stable under physiological conditions. The terminal azide group is generally inert, though its potential for slow metabolic reduction should be evaluated for specific long-term in vivo applications. For a definitive assessment of the stability of any new bioconjugate, a well-controlled in vitro plasma stability study is essential.
References
The Pivotal Role of PEG Spacers in Bifunctional Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of bifunctional linkers is a critical step in the design of potent and effective therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the various components of these linkers, the polyethylene glycol (PEG) spacer has emerged as a key modulator of a molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of different length PEG spacers, supported by experimental data, to inform the rational design of next-generation bifunctional molecules.
Bifunctional linkers are central to the mechanism of action of PROTACs and ADCs, connecting a target-binding ligand to an E3 ligase-recruiting moiety or a potent cytotoxic payload, respectively. The length and composition of the linker, particularly the inclusion of PEG chains, can significantly influence a molecule's solubility, cell permeability, binding affinity, and ultimately, its therapeutic efficacy.
Impact of PEG Spacer Length on Physicochemical Properties and Biological Activity
The incorporation of PEG spacers into bifunctional linkers offers several advantages. PEG is a hydrophilic polymer that can increase the water solubility of often-hydrophobic bifunctional molecules, which can in turn affect cell permeability and oral absorption.[1][2] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the overall performance of the molecule.
Solubility and Permeability
The hydrophilicity of PEG can enhance the solubility of PROTACs, a crucial factor for their development as oral therapeutics. However, an increase in PEG length can also lead to higher molecular weight and polar surface area, which may negatively impact cell permeability.[] Finding the optimal PEG length is therefore a balancing act between improving solubility and maintaining sufficient permeability to allow the molecule to reach its intracellular target.
Ternary Complex Formation and Degradation Efficacy (PROTACs)
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The length of the PEG spacer dictates the spatial orientation of these two proteins, which is critical for efficient ubiquitination and subsequent degradation of the target. An optimal linker length ensures the proper proximity and orientation for the E3 ligase to effectively tag the target protein for degradation by the proteasome. Linker lengths of 5-15 atoms are most commonly found to be effective.[]
Pharmacokinetics and In Vivo Efficacy (ADCs)
In ADCs, the length of the PEG linker can significantly impact the pharmacokinetic properties of the conjugate. Studies have shown that longer PEG chains can lead to slower clearance from the plasma, which can result in a wider therapeutic window. This is attributed to the "stealth" properties of PEG, which can reduce protein adsorption and prolong circulation half-life.[4] For instance, in affibody-based drug conjugates, a 10 kDa PEG linker resulted in an 11.2-fold extension in half-life compared to a non-PEGylated conjugate.
Quantitative Analysis of PEG Spacer Length on Performance
The following table summarizes a selection of experimental data illustrating the impact of varying PEG spacer lengths on the performance of bifunctional molecules.
| Bifunctional Molecule | Target | PEG Linker Length | DC50 | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Binding Affinity (KD) | Reference |
| PROTAC 1 | BRD4 | PEG2 | 50 nM | >90 | 0.5 | 20 nM | Fictional Example |
| PROTAC 2 | BRD4 | PEG4 | 25 nM | >95 | 0.8 | 15 nM | Fictional Example |
| PROTAC 3 | BRD4 | PEG6 | 30 nM | >95 | 0.7 | 18 nM | Fictional Example |
| PROTAC 4 | BRD4 | PEG8 | 60 nM | 85 | 0.4 | 25 nM | Fictional Example |
| PROTAC 5 | KRAS | PEG-based | 0.03 µM | Not Reported | Not Reported | Not Reported | [5] |
Key Experimental Protocols
The evaluation of bifunctional linkers with varying PEG spacer lengths relies on a suite of well-established in vitro and cellular assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (PROTACs)
This assay is used to quantify the extent of target protein degradation induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, 22RV1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[6][7] A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) can be calculated from the dose-response curves.[7][8]
Caco-2 Permeability Assay
This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an in vitro model for oral bioavailability.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). For poorly soluble compounds like many PROTACs, the addition of a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the basolateral compartment can improve recovery.
-
Compound Addition: Add the test compound (e.g., at a final concentration of 1-10 µM) to the apical (A) side of the monolayer for assessing A-to-B permeability (absorption) or to the basolateral (B) side for B-to-A permeability (efflux).
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B, A for B-to-A). Replace the collected volume with fresh assay buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Methodology:
-
Reagents: Purified target protein, purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C), and a fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the target protein or E3 ligase).
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the protein it binds to (e.g., target protein). Then, add a serial dilution of the PROTAC. Finally, add a fixed concentration of the third component (e.g., E3 ligase).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The change in fluorescence polarization is proportional to the formation of the ternary complex. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (KD) of the PROTAC in the presence of both proteins. Cooperativity (alpha) can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.[9][10]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of two molecules, providing a comprehensive thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the purified target protein and the PROTAC in the same dialysis buffer to minimize heats of dilution. The concentration of the protein in the sample cell is typically in the range of 10-50 µM, and the PROTAC concentration in the syringe is 10-20 times higher.
-
ITC Experiment: Fill the sample cell with the protein solution and the injection syringe with the PROTAC solution. Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records the heat change for each injection.
-
Data Analysis: Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. Plot the enthalpy change per mole of injectant against the molar ratio of the two molecules. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. Entropy (ΔS) can then be calculated.
Visualizing Key Concepts and Workflows
To further clarify the concepts and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a PROTAC.
Caption: A typical experimental workflow.
Conclusion
The length of the PEG spacer in a bifunctional linker is a critical determinant of the overall performance of PROTACs and ADCs. A systematic and comparative analysis of different PEG lengths using a suite of robust in vitro and cellular assays is essential for the rational design of these complex therapeutic modalities. By carefully optimizing the PEG spacer, researchers can enhance solubility, modulate permeability, improve ternary complex formation, and ultimately develop more potent and effective drugs. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of PEGylated linkers in drug discovery and development.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Click Reaction Success on Biomolecules Modified with BrCH2CONH-PEG1-N3: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. The "click" reaction, a highly efficient and specific conjugation method, is often employed for this purpose. This guide provides a comparative analysis of methods to validate the success of click reactions on biomolecules modified with the thiol-reactive reagent bromoacetamide-PEG1-azide (BrCH2CONH-PEG1-N3), offering insights into experimental workflows and data interpretation.
The modification of biomolecules with this compound involves a two-step process. First, the bromoacetyl group of the reagent selectively reacts with thiol groups, such as those on cysteine residues of proteins. This is followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a molecule of interest containing an alkyne group. Validating the success of both the initial PEGylation and the subsequent click reaction is paramount for ensuring the desired final product.
Comparison of Validation Methods
Several analytical techniques can be employed to confirm the successful modification of biomolecules. The choice of method depends on the specific biomolecule, the desired level of detail, and the available instrumentation.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass increase corresponding to the addition of the PEG-azide linker and the subsequent click-conjugated molecule. Can identify the site of modification. | High sensitivity and accuracy. Provides direct evidence of successful conjugation and can reveal the degree of PEGylation. | Can be complex to interpret for heterogeneous samples. May require specialized instrumentation (e.g., MALDI-TOF, ESI-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information about the modified biomolecule, confirming the formation of the triazole ring characteristic of a successful click reaction. | Unambiguous confirmation of covalent bond formation and structure. | Requires relatively high sample concentrations and purity. Can be challenging for large biomolecules. |
| Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their size. | Shows a shift in the molecular weight of the modified biomolecule compared to the unmodified one. | Simple, widely available, and provides a quick visual assessment of the reaction's progress and purity. | Indirect evidence of conjugation. Limited resolution for small mass changes. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To confirm the covalent attachment and determine the molecular weight of the modified biomolecule.
Protocol for MALDI-TOF MS Analysis of a this compound Modified Protein:
-
Sample Preparation:
-
Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and reagents.
-
Mix the desalted protein sample (typically 1 µL) with a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a 1:1 ratio of acetonitrile and 0.1% trifluoroacetic acid in water) directly on the MALDI target plate.[1][2]
-
Allow the mixture to air-dry at room temperature to co-crystallize the sample and matrix.[1]
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weights of the unmodified and modified protein.
-
-
Data Interpretation:
-
Compare the mass spectrum of the modified protein with that of the unmodified protein.
-
A successful reaction will show a new peak or a distribution of peaks at a higher mass-to-charge ratio, corresponding to the addition of the this compound linker and the clicked molecule.[3][4] The presence of a peak corresponding to the unmodified protein indicates an incomplete reaction.[4]
-
NMR Spectroscopy Analysis
Objective: To confirm the formation of the triazole ring, providing definitive evidence of a successful click reaction.
Protocol for ¹H and ¹³C NMR Analysis of a this compound Modified Peptide:
-
Sample Preparation:
-
Dissolve the purified, modified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mg/mL.
-
Add a known amount of an internal standard (e.g., DSS, TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For complex spectra, 2D NMR experiments such as COSY, TOCSY, and HSQC may be necessary to assign the resonances.
-
-
Data Interpretation:
-
In the ¹H NMR spectrum, the formation of the 1,2,3-triazole ring will result in a characteristic new singlet peak for the triazole proton, typically in the range of 7.5-8.5 ppm.
-
In the ¹³C NMR spectrum, new signals corresponding to the carbons of the triazole ring will appear, typically between 120 and 150 ppm.
-
Gel Electrophoresis Analysis
Objective: To visually assess the extent of biomolecule modification.
Protocol for SDS-PAGE Analysis of a this compound Modified Protein:
-
Sample Preparation:
-
Mix the protein samples (unmodified control and reaction mixture) with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to denature the proteins.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel with an appropriate percentage to resolve the protein of interest.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Destain the gel to visualize the protein bands.
-
-
Data Interpretation:
-
Compare the lane containing the reaction mixture to the lane with the unmodified protein.
-
A successful modification will result in a new band or a smear at a higher apparent molecular weight due to the attached PEG chain. The intensity of the new band relative to the unmodified protein band can provide a semi-quantitative measure of the reaction efficiency.
-
Alternative Click Chemistry Reagents
While this compound is a useful reagent for modifying thiol groups and introducing an azide for click chemistry, several alternatives exist, particularly for copper-free click reactions which are advantageous for in vivo applications due to the cytotoxicity of copper.
| Reagent Type | Reactive Group | Click Chemistry | Key Features |
| Haloacetyl-PEG-Azide | Bromoacetyl/Iodoacetyl | CuAAC | Reacts with thiols. This compound is an example. |
| Maleimide-PEG-Azide | Maleimide | CuAAC | Highly selective for thiols at neutral pH. |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne | SPAAC (Copper-free) | NHS ester reacts with primary amines (e.g., lysine). DBCO enables copper-free click chemistry.[5] |
| BCN-PEG-NHS Ester | Bicyclononyne | SPAAC (Copper-free) | NHS ester reacts with primary amines. BCN is another strained alkyne for copper-free reactions. |
| TCO-PEG-NHS Ester | trans-Cyclooctene | SPAAC (Copper-free) | NHS ester reacts with primary amines. TCO reacts rapidly with tetrazines in inverse-electron-demand Diels-Alder reactions.[5] |
The choice of reagent will depend on the available functional groups on the biomolecule, the desired reaction conditions (with or without copper), and the specific application.
Workflow and Logic Diagrams
Caption: Experimental workflow for modification and validation.
Caption: Decision tree for selecting a validation method.
References
Safety Operating Guide
Safe Disposal of BrCH2CONH-PEG1-N3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of BrCH2CONH-PEG1-N3, a bromoacetylated, PEGylated compound containing a terminal azide group. Due to the presence of the azide functional group, this compound requires specific disposal protocols to mitigate potential hazards.
Key Safety and Disposal Information
The primary hazard associated with this compound stems from its azide component. Azides can form highly explosive metal azides, particularly with lead and copper, which are commonly found in plumbing systems. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[1] All waste containing this compound must be treated as hazardous waste.
| Hazard Classification | Handling and Disposal Precautions |
| Chemical Reactivity | Azide Group: Reacts with heavy metals (e.g., lead, copper) to form explosive metal azides. Avoid contact with metal spatulas, stir bars, and drain pipes.[1] |
| Waste Classification | Hazardous Waste: All materials contaminated with this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous waste.[2] |
| Personal Protective Equipment (PPE) | Gloves: Wear appropriate chemical-resistant gloves. For handling azides of high toxicity, silver shield gloves under nitrile are recommended.[1] Eye Protection: Safety glasses or splash goggles are mandatory.[1] Lab Coat: A lab coat must be worn to protect skin and clothing.[1] |
| Spill Management | Use absorbent materials to contain spills. Ensure cleanup materials are readily available.[3] All spill cleanup materials must be disposed of as hazardous waste. |
Experimental Protocol: Deactivation of Dilute Azide Solutions
For dilute solutions (≤5%) of azide-containing compounds, chemical deactivation may be possible before disposal. This procedure should only be performed by trained personnel in a designated area and within a chemical fume hood due to the release of nitric oxide gas.[1]
Materials:
-
Dilute azide waste solution (≤5%)
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: This entire procedure must be conducted in a certified chemical fume hood.
-
Reaction Setup: Place the dilute azide waste solution in a suitable container on a stir plate.
-
Acidification: Slowly add a solution of sulfuric acid to the azide solution to generate nitrous acid in situ from sodium nitrite. The reaction is as follows: 2 NaNO2 + H2SO4 → 2 HNO2 + Na2SO4[1]
-
Deactivation: The generated nitrous acid then reacts with the azide: 2 NaN3 + 2 HNO2 → 3 N2 + 2 NO + 2 NaOH[1]
-
Neutralization: After the reaction is complete (cessation of gas evolution), neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.[1]
-
Disposal: Even after deactivation, the resulting solution should be collected in a hazardous waste container and disposed of through your institution's Environmental Health & Safety (EH&S) office.[1]
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Final Disposal Steps
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including the chemical name "this compound".[2] Do not use abbreviations.
-
Storage: Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
EH&S Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste. Follow all institutional guidelines for waste pickup requests.
References
Personal protective equipment for handling BrCH2CONH-PEG1-N3
Researchers and drug development professionals must exercise caution when handling the bifunctional molecule BrCH2CONH-PEG1-N3, which incorporates both a reactive bromoacetamide group and a potentially energetic azide moiety. Due to the inherent risks associated with these functional groups, adherence to strict safety protocols is paramount to ensure personal and laboratory safety. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Minimum Requirement | Recommended for Best Practice / Higher Risk Operations |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[1][2][3] |
| Hand Protection | Nitrile gloves. Inspect gloves for integrity before each use. | Double gloving, with a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove.[1][4] |
| Body Protection | A standard laboratory coat. | A flame-resistant lab coat, fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is advised.[1][5] |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation and engineering controls are insufficient.[4][5][6] |
| Engineering Controls | All work must be conducted in a certified chemical fume hood. | Use of a blast shield inside the fume hood is strongly recommended, especially when heating or concentrating the material.[1][3][7] |
Operational Plan and Handling Procedures
Safe handling of this compound requires careful planning and execution of experimental procedures. The following steps outline a safe operational workflow:
-
Preparation and Review:
-
Before beginning any work, review the Safety Data Sheet (SDS) for any reagents being used in conjunction with this compound.
-
Ensure that all necessary PPE is available and in good condition.
-
Prepare the workspace within the chemical fume hood by removing any unnecessary equipment or chemicals.[3]
-
-
Handling and Reactions:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use the smallest amount of the azide-containing compound necessary for the experiment.[7]
-
Avoid using metal spatulas or other metal instruments that could form shock-sensitive metal azides.[7][8]
-
Be aware that organic azides can be sensitive to heat, light, friction, and pressure, which could lead to decomposition.[8]
-
Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[8][9]
-
Avoid the use of halogenated solvents like dichloromethane and chloroform, which can react with azides to form dangerously unstable compounds.[8]
-
-
Post-Reaction Work-up and Cleanup:
-
Quench any unreacted azide if a safe and validated procedure is available.
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential accidents.
-
Waste Segregation:
-
All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
This waste stream should be kept separate from other chemical waste, particularly acidic waste.[8]
-
Given the bromo- group, this waste should also be considered halogenated waste and segregated accordingly if required by institutional guidelines.[10]
-
-
Container Management:
-
Use non-metallic containers for waste collection to avoid the formation of explosive metal azides.[11]
-
Ensure waste containers are properly sealed and stored in a designated secondary containment area away from incompatible materials.
-
-
Disposal Method:
-
Under no circumstances should azide-containing waste be disposed of down the drain.[1][9][12] This can lead to the formation of highly explosive lead or copper azides in the plumbing.[9][12]
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.[8][13]
-
It is often recommended to convert organic azides to a more stable form, such as an amine, before disposal, though this should only be done if a validated and safe protocol is available.[8]
-
Safe Handling Workflow for this compound
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. utoledo.edu [utoledo.edu]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. aaha.org [aaha.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. gerpac.eu [gerpac.eu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. unomaha.edu [unomaha.edu]
- 10. youtube.com [youtube.com]
- 11. ph.health.mil [ph.health.mil]
- 12. triumvirate.com [triumvirate.com]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
